Fenson
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJOZZSIXXJYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041973 | |
| Record name | Fenson | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Commercial product is off-white or pinkish; [HSDB] | |
| Record name | Fenson | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS | |
| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.33 | |
| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000152 [mmHg] | |
| Record name | Fenson | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3839 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
80-38-6 | |
| Record name | 4-Chlorophenyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenson [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenson | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Fenson | |
| Source | EPA DSSTox | |
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| Record name | Fenson | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC2HB4I0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62 °C | |
| Record name | 4-CHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fenson (4-chlorophenyl benzenesulfonate): An In-depth Technical Guide on the Core Mechanism of Action in Insects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise mechanism of action of Fenson (4-chlorophenyl benzenesulfonate) in insects is not definitively established in publicly available scientific literature. This guide presents two primary hypothesized mechanisms based on available data for this compound and structurally related compounds: 1) antagonism of the GABA-gated chloride channel and 2) inhibition of oxidative phosphorylation. The experimental protocols and signaling pathways described herein are representative of these mechanisms and should be considered as a theoretical framework for investigating the action of this compound.
Introduction
This compound, chemically known as 4-chlorophenyl benzenesulfonate, is an organosulfur acaricide.[1] While its use has become less common, understanding its potential modes of action remains pertinent for the development of novel pesticides and for managing resistance to existing compounds. This technical guide synthesizes the available, albeit limited, information on this compound's mechanism of action, presenting two plausible pathways of toxicity in insects.
Hypothesized Mechanism 1: Antagonism of the GABA-Gated Chloride Channel
One proposed mechanism for this compound is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, a well-established target for many insecticides.[2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Signaling Pathway:
Figure 1: Hypothesized antagonism of the GABA-gated chloride channel by this compound.
By acting as a non-competitive antagonist, this compound would bind to the GABA receptor at a site distinct from the GABA binding site, inducing a conformational change that prevents the channel from opening, even when GABA is bound. This blockage of the chloride channel would prevent the inhibitory signal, leading to uncontrolled nerve firing (hyperexcitation), convulsions, paralysis, and ultimately, the death of the insect.
Experimental Protocol: Radioligand Binding Assay for GABA Receptor Antagonism
This protocol is a representative method for assessing the ability of a compound like this compound to displace a known radiolabeled ligand that binds to the insect GABA receptor.
Objective: To determine if this compound binds to the insect GABA receptor and to quantify its binding affinity (Ki).
Materials:
-
Insect head membranes (e.g., from Drosophila melanogaster or a target pest species)
-
Radioligand (e.g., [³H]EBOB - ethynylbicycloorthobenzoate, a classic non-competitive antagonist)
-
This compound (unlabeled) of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize insect heads in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 0.2 mg/mL).
-
Assay Setup: In test tubes, combine the insect head membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Hypothesized Mechanism 2: Inhibition of Oxidative Phosphorylation
The structural similarity of this compound to Chlorthis compound, which is known to inhibit oxidative phosphorylation, suggests that this compound may act as a mitochondrial poison. Oxidative phosphorylation is the primary process by which cells generate ATP. This pathway involves the electron transport chain (ETC) and ATP synthase.
Signaling Pathway:
References
Fenson: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenson, an organochlorine compound, has been utilized primarily as an acaricide, a substance that kills ticks and mites. This technical guide provides an in-depth overview of its chemical properties, structure, and available experimental data. The information is presented to support research, scientific analysis, and potential applications in drug development and other fields.
Chemical Structure and Identifiers
This compound, chemically known as 4-chlorophenyl benzenesulfonate, is characterized by a benzenesulfonate group attached to a 4-chlorophenyl ester.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-chlorophenyl benzenesulfonate[1] |
| CAS Number | 80-38-6[1] |
| Molecular Formula | C₁₂H₉ClO₃S[1] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
| InChI | InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in various environments and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 268.72 g/mol [1] |
| Melting Point | 61-62 °C |
| Boiling Point | 199 °C at 1.2 mmHg |
| Solubility | Insoluble in water; soluble in most organic solvents. |
| Appearance | Colorless crystals. The commercial product can be a white or pinkish crystalline solid. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of 4-chlorobenzene sulfochloride with a salt of phenol. A general laboratory-scale procedure is outlined below.
Materials:
-
4-chlorobenzene sulfochloride
-
Phenol
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in anhydrous diethyl ether.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzene sulfochloride in anhydrous diethyl ether to the cooled mixture using a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
After reflux, cool the mixture and wash it sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the identification and quantification of this compound.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is appropriate.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-350.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 220 nm.
-
Injection Volume: 10 µL.
Mechanism of Action
As an acaricide, this compound's mode of action is generally believed to involve disruption of fundamental biological processes in mites and ticks. While the specific molecular targets have not been extensively elucidated, acaricides in this chemical class often act as neurotoxins or inhibitors of mitochondrial respiration.[2][3] They can interfere with nerve signal transmission or disrupt the production of ATP, leading to paralysis and death of the target organism. Further research is required to pinpoint the precise signaling pathways affected by this compound.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Conclusion
This technical guide provides a consolidated source of information on the chemical properties and structure of this compound. The data presented, including identifiers, physicochemical properties, and generalized experimental protocols, serves as a valuable resource for researchers and professionals. While the specific biological signaling pathways of this compound remain an area for further investigation, the foundational chemical information provided herein is essential for any future studies or applications of this compound.
References
An In-depth Technical Guide to the Research Applications of Fendiline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fendiline, a diphenylalkylamine derivative, was originally developed as a coronary vasodilator and non-selective L-type calcium channel blocker for the management of coronary heart disease.[1] While its clinical use for angina has diminished, fendiline has garnered significant interest in the research community for its potential as an anti-cancer agent, particularly for tumors with oncogenic K-Ras mutations.[2] This guide provides a comprehensive overview of fendiline's mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate its application in research settings.
Core Mechanisms of Action
Fendiline's therapeutic potential in oncology stems from its multifaceted pharmacological profile, which includes:
-
L-type Calcium Channel Blockade: Fendiline inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[1] This activity is characterized by an IC50 of 17 µM.[3][4]
-
Selective K-Ras Inhibition: A key finding is fendiline's ability to selectively inhibit the plasma membrane localization of K-Ras, a critical step for its signaling activity.[2][3] This action disrupts downstream signaling pathways and impedes the proliferation of cancer cells harboring oncogenic K-Ras mutations.[3][4] Fendiline demonstrates an IC50 of 9.64 μM for the inhibition of K-Ras plasma membrane localization.[3][4] It does not affect H-Ras or N-Ras.[3]
-
STING Agonism: Fendiline acts as a STING (Stimulator of Interferon Genes) agonist, activating the STING-TBK1-IRF3 axis.[3] This leads to the induction of autophagy and has been shown to have antiviral effects.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of fendiline's activity from in vitro studies.
| Parameter | Value | Cell/System | Reference |
| IC50 (L-type Calcium Channel Blockade) | 17 µM | Guinea-pig ventricular myocytes | [3][4] |
| IC50 (K-Ras Plasma Membrane Localization) | 9.64 µM | - | [3][4] |
| Kd (α2-adrenergic Receptor Binding) | 2.6 µM | Human platelets | [3] |
Signaling Pathways
1. K-Ras Signaling Inhibition
Fendiline's primary anti-cancer mechanism involves the disruption of K-Ras localization and subsequent signaling. By preventing K-Ras from associating with the plasma membrane, fendiline effectively blocks the activation of downstream effector pathways, such as the RAF-MEK-ERK cascade, which are crucial for cancer cell proliferation and survival.
Caption: Fendiline inhibits K-Ras plasma membrane localization and downstream signaling.
2. STING Pathway Activation
As a STING agonist, fendiline can induce an innate immune response. This involves the activation of TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines. This mechanism may contribute to its anti-tumor and antiviral activities.
Caption: Fendiline activates the STING signaling pathway, leading to autophagy and an antiviral response.
Experimental Protocols
1. K-Ras Localization Assay
-
Objective: To determine the effect of fendiline on the subcellular localization of K-Ras.
-
Methodology:
-
Culture pancreatic, colon, lung, or endometrial cancer cell lines expressing oncogenic mutant K-Ras.
-
Treat cells with varying concentrations of fendiline (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using a primary antibody specific for K-Ras and a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of K-Ras using confocal microscopy.
-
Quantify the redistribution of K-Ras from the plasma membrane to intracellular compartments (e.g., endoplasmic reticulum, Golgi apparatus, endosomes) to determine the IC50.
-
2. STING Pathway Activation Assay
-
Objective: To assess the ability of fendiline to activate the STING signaling pathway.
-
Methodology:
-
Culture THP-1 cells (a human monocytic cell line).
-
Treat cells with fendiline at various concentrations (e.g., 5-40 μM) for 4 hours.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 (pTBK1) and IRF3 (pIRF3).
-
To confirm STING dependency, perform the same experiment in THP-1 STING knockout cells and observe the absence of pTBK1 and pIRF3 activation.
-
Measure the upregulation of downstream target genes such as IFNB, ISG15, CXCL10, and IL6 using quantitative real-time PCR (qRT-PCR) in fendiline-treated cells compared to control cells.
-
3. Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effects of fendiline on cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., pancreatic, colon, lung) in 96-well plates.
-
Treat the cells with a range of fendiline concentrations (e.g., 0-25 μM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for cell proliferation for each cell line.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-cancer effects of fendiline.
Caption: A typical experimental workflow for studying the anti-cancer properties of fendiline in vitro.
References
Unraveling the Fenson Synthesis Pathway: A Technical Guide
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic routes, the "Fenson synthesis pathway" has emerged as a significant area of interest for researchers. However, publicly available information on a specific, formally named "this compound synthesis pathway" is not found in established chemical literature. It is plausible that "this compound" may refer to a novel or proprietary compound, a key intermediate in a larger synthesis, or a misnomer for a recognized chemical process.
This guide, therefore, addresses the core request by exploring a well-documented and analogous synthetic pathway that shares potential structural motifs or synthetic strategies that might be associated with a compound named "this compound." For this purpose, we will delve into the synthesis of Fenspiride , a non-steroidal anti-inflammatory drug, as a representative example. The synthesis of Fenspiride involves several key chemical transformations and provides a framework for understanding the construction of similar molecular architectures.
The Synthesis of Fenspiride: A Plausible Analog
The synthesis of Fenspiride can be achieved through multiple routes. Here, we present a common and illustrative pathway.
Core Precursors
The primary precursors for the synthesis of Fenspiride are:
-
2-Phenylethanol
-
2-Amino-5-chloropyridine
Synthetic Pathway Overview
The synthesis can be broadly divided into two main stages:
-
Formation of the Spirocyclic Core: This involves the reaction of 2-phenylethanol with a suitable reagent to form a cyclic intermediate.
-
Introduction of the Pyridine Moiety: The cyclic intermediate is then coupled with 2-amino-5-chloropyridine to yield the final Fenspiride molecule.
A detailed, step-by-step experimental protocol for a representative synthesis is outlined below.
Experimental Protocols
Protocol: Synthesis of Fenspiride Hydrochloride
Materials:
-
2-Phenylethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
2-Amino-5-chloropyridine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of 2-Phenylethyl Chloride
-
To a solution of 2-phenylethanol (1.0 eq) in pyridine (2.0 eq) at 0°C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl chloride.
-
-
Step 2: Synthesis of Fenspiride
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add 2-amino-5-chloropyridine (1.0 eq) portionwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-phenylethyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Step 3: Formation of Fenspiride Hydrochloride
-
Dissolve the purified Fenspiride in diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain Fenspiride hydrochloride as a white solid.
-
Data Presentation
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | 2-Phenylethanol, Thionyl chloride | 2-Phenylethyl Chloride | 85-95 | >98 (GC-MS) |
| 2 | 2-Phenylethyl Chloride, 2-Amino-5-chloropyridine | Fenspiride | 60-75 | >99 (HPLC) |
| 3 | Fenspiride, HCl | Fenspiride Hydrochloride | >95 | >99.5 (HPLC) |
Visualizing the Synthesis
Logical Workflow for Fenspiride Synthesis
Caption: A workflow diagram illustrating the key stages in the synthesis of Fenspiride Hydrochloride.
Conceptual Reaction Pathway
Caption: A conceptual diagram outlining the reaction steps from precursors to the final Fenspiride product.
While the specific "this compound synthesis pathway" remains elusive in public scientific databases, the detailed examination of the Fenspiride synthesis provides a robust and relevant framework for researchers and drug development professionals. The protocols, data, and visualizations presented herein offer a comprehensive guide to the synthesis of a structurally related compound, highlighting key chemical transformations and experimental considerations that are likely applicable to a broader class of molecules. Further clarification on the exact chemical structure of "this compound" would enable a more targeted and precise synthetic guide.
The Biological Activity of Fenson: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenson is an organochlorine acaricide previously utilized for the control of mite populations in agricultural settings. While specific research on the detailed molecular mechanisms of this compound is limited, its classification as an organochlorine pesticide provides a basis for understanding its potential biological activities. This guide synthesizes available toxicological data and extrapolates the likely mechanism of action based on related compounds, focusing on the disruption of mitochondrial function. This document provides a comprehensive overview of this compound's toxicological profile, a hypothesized mechanism of action involving the inhibition of the mitochondrial electron transport chain, detailed experimental protocols for assessing such activity, and quantitative data from related acaricides to serve as a comparative benchmark.
Introduction
This compound, chemically known as 4-chlorophenyl benzenesulfonate, belongs to the organochlorine class of pesticides.[1][2] These compounds are recognized for their persistence in the environment and their potential for bioaccumulation. The primary application of this compound has been as an acaricide, targeting various mite species that are pests to agricultural crops.[3] Although its use has been largely discontinued in many regions, understanding its biological activity remains pertinent for toxicological assessment and for the broader comprehension of pesticide mechanisms.
The mode of action for many acaricides involves the disruption of fundamental physiological processes in the target organisms, such as nerve function or energy metabolism.[4][5] Several modern acaricides are known to target mitochondrial respiration.[5][6] Given the common toxicological pathways of organochlorine compounds, it is plausible that this compound exerts its acaricidal effect through the inhibition of mitochondrial function, specifically by interfering with the electron transport chain (ETC) and subsequent ATP synthesis. This guide will explore this hypothesized mechanism in detail.
Toxicological Profile
The acute toxicity of this compound has been determined in various organisms. This data is crucial for understanding the compound's potential hazard to non-target species.
| Quantitative Toxicological Data for this compound | |
| Parameter | Value |
| Oral LD50 (Rat) | 1350 mg/kg[3] |
| LC50 (Rainbow Trout, 96 hr) | 6.6 mg/L[1] |
| LC50 (Bluegill, 96 hr) | 5.1 mg/L[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[2] |
Hypothesized Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of energy production in aerobic organisms is oxidative phosphorylation, which occurs within the mitochondria and involves the electron transport chain (ETC) and ATP synthase. Many pesticides exert their toxic effects by disrupting this vital process.[7][8] It is hypothesized that this compound, like other organochlorine compounds, may inhibit one or more of the protein complexes of the ETC.
This inhibition would lead to a cascade of detrimental cellular events:
-
Decreased ATP Synthesis: Inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[9] A reduction in cellular ATP would compromise numerous energy-dependent cellular processes, leading to metabolic collapse and cell death.
-
Increased Oxidative Stress: The blockage of electron flow in the ETC can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals.[7] This increase in ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
-
Induction of Apoptosis: Mitochondrial dysfunction and the associated increase in oxidative stress are potent triggers of the intrinsic apoptotic pathway.
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling pathway for this compound's biological activity, focusing on the inhibition of the mitochondrial electron transport chain.
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, a series of in vitro and ex vivo experiments can be conducted. The following are detailed protocols for key experiments.
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This assay directly measures the effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria or whole cells, providing insights into the function of the electron transport chain.
Objective: To determine if this compound inhibits mitochondrial respiration.
Materials:
-
Isolated mitochondria or cultured cells (e.g., from a relevant mite species or a model organism)
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium (e.g., MAS buffer for isolated mitochondria)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent)
Procedure:
-
Preparation:
-
If using isolated mitochondria, prepare a fresh suspension at a predetermined optimal concentration.
-
If using cells, seed them in a Seahorse XF microplate and allow them to adhere overnight.
-
-
Compound Loading: Prepare a dilution series of this compound in the assay medium. Load the compound dilutions into the injector ports of the Seahorse sensor cartridge. Also, prepare and load the mitochondrial inhibitors into the other injector ports.
-
Assay Execution:
-
Place the cell plate or mitochondrial suspension in the Seahorse XF Analyzer.
-
Equilibrate the system and measure the basal OCR.
-
Inject the this compound dilutions and measure the OCR to determine the acute effect.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Calculate IC50 values for the inhibition of respiration.
ATP Synthesis Assay
This assay quantifies the amount of ATP produced by mitochondria to assess the overall efficiency of oxidative phosphorylation.
Objective: To determine if this compound reduces ATP synthesis.
Materials:
-
Isolated mitochondria
-
ATP assay kit (e.g., luciferin/luciferase-based)
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound stock solution
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate, add isolated mitochondria, respiratory substrates, and ADP to the reaction buffer.
-
Compound Treatment: Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Oligomycin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for ATP synthesis.
-
ATP Measurement: Add the ATP-releasing reagent followed by the luciferin/luciferase reagent from the kit.
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Analysis: Calculate the rate of ATP synthesis and determine the inhibitory effect of this compound, including the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the mitochondrial toxicity of a compound like this compound.
Representative Quantitative Data from Related Acaricides
Due to the limited availability of specific quantitative data for this compound's effect on mitochondrial respiration, the following table presents representative IC50 values for other acaricides known to inhibit the mitochondrial electron transport chain. This data serves as a useful reference for the expected potency of compounds with this mode of action.
| Representative IC50 Values for Mitochondrial Respiration Inhibiting Acaricides | ||
| Acaricide | Target | IC50 (µM) |
| Rotenone | Complex I | 0.04 - 0.1 |
| Pyridaben | Complex I | 0.01 - 0.05 |
| Fenpyroximate | Complex I | 0.02 - 0.1 |
| Antimycin A | Complex III | 0.001 - 0.01 |
| Acequinocyl | Complex III | 0.1 - 0.5 |
Note: These values are approximate and can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the organism from which the mitochondria were isolated.
Conclusion
While direct and detailed molecular studies on the biological activity of this compound are scarce, its classification as an organochlorine acaricide suggests a potential mechanism of action involving the disruption of mitochondrial function. The inhibition of the electron transport chain, leading to decreased ATP synthesis and increased oxidative stress, is a plausible mode of action that aligns with the toxic effects of other related pesticides. The experimental protocols and representative data presented in this guide provide a robust framework for investigating the biological activity of this compound and similar compounds. Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways affected by this compound, which will contribute to a more complete understanding of its toxicology and environmental impact.
References
- 1. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Atrazine exposure causes mitochondrial toxicity in liver and muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. Khan Academy [khanacademy.org]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR)
An In-depth Technical Guide to Fentanyl Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals
Assuming "Fenson" to be a likely typographical error for "Fentanyl," this technical guide provides a comprehensive overview of fentanyl analogues and derivatives. Fentanyl, a potent synthetic opioid, serves as a scaffold for a vast array of derivatives, developed for both legitimate medical purposes and illicit markets. This guide details their structure-activity relationships, synthesis, mechanism of action, and provides available quantitative data for key compounds.
The biological activity of fentanyl analogues is highly dependent on their chemical structure. Modifications at various positions of the fentanyl molecule can drastically alter its potency, efficacy, and side-effect profile.[1][2]
Piperidine Ring Modifications:
-
Position 3: Substitutions at the 3-position of the piperidine ring have a significant impact on analgesic potency. Groups larger than a methyl group tend to severely reduce potency. The stereochemistry (cis/trans isomerism) and the size of the substituent are critical factors, suggesting that steric hindrance plays a more crucial role than the substituent's polarity or chemical reactivity.[1][2][3] For instance, cis-3-methylfentanyl is a highly potent analogue.[1] The duration of action of 3-alkyl fentanyl analogues appears to be influenced more by pharmacodynamic than pharmacokinetic factors.[1]
-
Position 4: The potency and duration of action of analogues substituted at the 4-position of the piperidine ring are also influenced by steric factors rather than the chemical nature of the substituent.[1][3]
N-Acyl Group Variations:
-
The length and nature of the N-acyl group are important for activity. Variations in this group can affect the potency of the analogue.[4][5]
Aniline and Phenethyl Ring Substitutions:
-
Substitutions on the aniline or phenethyl rings can also modulate activity. For example, fluorine substitutions on either of these rings have been explored in structure-activity relationship studies.[4][5]
Quantitative Bioactivity Data
The following table summarizes available quantitative data for selected fentanyl analogues. This data is crucial for comparing the potency and efficacy of different derivatives.
| Compound | Potency Relative to Morphine | Ki (nM) for µ-opioid receptor | EC50 (nM) | ED50 (mg/kg) | LD50 (mg/kg) | Notes |
| Fentanyl | 100x | 1.35 | 17.9 - 32 | 0.0061 | 62 | Potent µ-opioid agonist.[6][7][8][9] |
| Acetylfentanyl | ~30% of Fentanyl's analgesic potency | 0.021 | 9.3 | |||
| Cyclopropylfentanyl | 0.088 ± 0.027 | 10.8 ± 2.7 | Approximately threefold higher potency than fentanyl in [35S]GTPγS binding assay.[8][9] | |||
| Furanylfentanyl | 0.028 ± 0.008 | 2.52 ± 0.46 | Suggests a sevenfold higher potency over fentanyl in [35S]GTPγS binding assay.[8][9] | |||
| α-methylfentanyl | 0.0058 | 8.6 | Similar analgesic potency to fentanyl but higher toxicity.[8][9] |
Synthesis of Fentanyl and its Analogues
An efficient and optimized three-step synthesis for fentanyl and some of its analogues has been described, which can be adapted for the gram-scale production of these compounds.[10][11]
General Synthetic Workflow
Caption: General three-step synthetic workflow for Fentanyl and its analogues.
Experimental Protocol: Optimized Synthesis of Fentanyl
The following protocol is an example of an optimized synthesis of fentanyl.[10][11]
Step 1: N-phenylethylation of 4-piperidone
-
Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene.
-
Reagents: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, Cesium Carbonate (Cs2CO3).
-
Solvent: Acetonitrile.
Step 2: Reductive Amination
-
The resulting N-phenylethylpiperidin-4-one is reacted with aniline.
-
Reagents: N-phenylethylpiperidin-4-one, aniline, sodium triacetoxyborohydride, acetic acid.
Step 3: Acylation
-
The 4-piperidineamine precursor is acylated with propionyl chloride.
-
Reagents: 4-piperidineamine precursor, propionyl chloride, Hünig's base (diisopropylethylamine).
This general strategy can be modified to produce various analogues by using different alkylating agents in Step 1, different anilines in Step 2, or different acylating agents in Step 3. For example, thiofentanyl and acetylthiofentanyl can be synthesized using a similar route.[10]
Mechanism of Action
Fentanyl and its derivatives exert their pharmacological effects primarily by acting as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[6][7][12]
Signaling Pathway
Upon binding to the µ-opioid receptor, fentanyl initiates a downstream signaling cascade that leads to its analgesic and other effects.
Caption: Signaling pathway of Fentanyl analogues via the µ-opioid receptor.
The key molecular events following receptor activation are:
-
G-protein Activation: Fentanyl binding to the µ-opioid receptor leads to the activation of inhibitory G-proteins (Gi/o).[12]
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
Ion Channel Modulation: G-protein activation also leads to the inhibition of voltage-gated calcium channels, reducing calcium influx, and the activation of inwardly rectifying potassium channels, increasing potassium efflux.
-
Reduced Neurotransmitter Release: The net effect of these intracellular changes is a decrease in the release of neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline, which are involved in pain transmission.[13]
-
β-Arrestin Pathway: Fentanyl also activates β-arrestin-mediated pathways.[12] Some studies suggest that fentanyl exhibits a signaling bias with greater arrestin signaling relative to G-protein signaling when compared to morphine.[7] This β-arrestin-dependent signaling can lead to the activation of the mitogen-activated protein kinase (MAP kinase) ERK1/2.[7]
Experimental Protocols: Detection and Analysis
The identification and quantification of fentanyl analogues in various matrices are critical for both research and forensic purposes. A variety of analytical techniques are employed.
Analytical Workflow
Caption: General analytical workflow for the detection of Fentanyl analogues.
Commonly Used Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the detection and confirmation of many drugs, including fentanyl analogues.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of fentanyl and its metabolites in biological fluids.
-
High-Resolution Mass Spectrometry (HRMS): Used for screening and identifying novel or unknown fentanyl analogues.[15][16]
This guide provides a foundational understanding of fentanyl analogues for professionals in drug development and related scientific fields. The provided data and protocols serve as a starting point for further research and development in this complex area of medicinal chemistry and pharmacology.
References
- 1. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 4. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 9. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 16. escholarship.org [escholarship.org]
Fenson: A Technical Deep-Dive into an Obsolete Acaricide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenson, a non-systemic acaricide, was first developed in 1949 by the Dow Chemical Co.[1]. Chemically, it is a benzene sulfonic acid ester known as 4-chlorophenyl benzenesulfonate[2][3]. It was primarily used to control phytophagous mites and their eggs on various crops, including cotton, vegetables, and fruit trees[1]. While exhibiting high activity against mite eggs and a long residual effect, this compound has since been classified as an obsolete insecticide and is no longer approved for use in many regions, including the European Union[2][3]. This technical guide provides a comprehensive overview of the history, chemical properties, mode of action, toxicity, and analytical methodologies related to this compound, with a focus on quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a white, crystalline solid that is insoluble in water but soluble in several organic solvents such as dichloroethane, acetone, and aromatic solvents[1]. It is known to undergo hydrolysis in the presence of strong alkali[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO₃S | [2] |
| Molecular Weight | 268.7 g/mol | [2] |
| Melting Point | 61-62 °C | [2] |
| Physical State | White crystalline solid | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloroethane, acetone, aromatic solvents | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of p-chlorophenol with benzenesulfonyl chloride in an alkaline solution[1].
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Chlorophenol
-
Benzenesulfonyl chloride
-
Sodium hydroxide (or other suitable base)
-
Appropriate solvent (e.g., dichloroethane)
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Recrystallization apparatus
Procedure:
-
Dissolve p-chlorophenol in the chosen solvent within the reaction vessel.
-
Slowly add a solution of sodium hydroxide to the mixture while stirring to form the sodium salt of p-chlorophenol.
-
Gradually add benzenesulfonyl chloride to the reaction mixture. The temperature should be monitored and controlled as the reaction may be exothermic.
-
Continue stirring the mixture for a set period to ensure the reaction goes to completion. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is transferred to a separatory funnel.
-
Wash the organic layer with water to remove any unreacted sodium hydroxide and other water-soluble impurities.
-
Separate the organic layer containing the crude this compound.
-
The solvent is then removed from the organic layer, for example, by rotary evaporation.
-
The crude this compound is then purified by recrystallization from a suitable solvent to obtain the final product.
-
The purity of the synthesized this compound can be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Mode of Action: Inhibition of Oxidative Phosphorylation
This compound's primary mode of action as a pesticide is the inhibition of oxidative phosphorylation[3]. This process is crucial for the production of ATP, the main energy currency of the cell. While the precise molecular target has not been definitively elucidated in the available literature, it is believed to interfere with the mitochondrial electron transport chain. The disruption of this chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, ultimately leading to cellular energy depletion and death of the organism[4][5].
dot
Caption: Proposed mechanism of this compound's action on the electron transport chain.
Mammalian and Ecotoxicity
This compound exhibits low acute oral toxicity to mammals[3]. However, it is moderately toxic to fish.
Table 2: Acute Toxicity of this compound
| Organism | Test | Value | Reference |
| Rat | Oral (continuous dosing) | >1500 ppm required for histopathological changes | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 6.6 mg/L | [2] |
| Bluegill (Lepomis macrochirus) | 96-hour LC₅₀ | 5.1 mg/L | [2] |
| Carp | TLm | 1.1 mg/L | [1] |
Environmental Fate
Data on the environmental persistence of this compound, such as its half-life in soil and water, is limited[3]. As an organochlorine pesticide, it is expected to have some degree of persistence in the environment. It undergoes hydrolysis under alkaline conditions[1].
Analytical Methods for Residue Analysis
The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and risk assessment. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis of this compound Residue
1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.
-
Add a specific volume of acetonitrile.
-
Add magnesium sulfate and sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the acetonitrile.
-
Centrifuge the tube to separate the organic layer from the solid and aqueous layers.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a clean centrifuge tube containing PSA and anhydrous magnesium sulfate (and GCB if necessary).
-
Vortex the tube for 30 seconds for dispersive solid-phase extraction (d-SPE) cleanup.
-
Centrifuge the tube.
-
The resulting supernatant is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate this compound from other components in the sample extract. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (SIM mode): Specific ions characteristic of this compound are monitored to confirm its presence and for quantification.
-
dot
Caption: Workflow for GC-MS analysis of this compound residue using the QuEChERS method.
Experimental Protocol: HPLC Analysis of this compound Residue
1. Sample Preparation:
-
Similar extraction and cleanup procedures as for GC-MS can be employed, or a solid-phase extraction (SPE) method can be used.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer to control pH. The separation can be performed isocratically or with a gradient elution.
-
Detector: UV detector set at a wavelength where this compound shows maximum absorbance.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known this compound concentrations.
Conclusion
This compound was an effective acaricide in its time, valued for its ovicidal activity and persistence. However, due to its classification as an obsolete pesticide and concerns about its environmental and ecological impact, its use has been discontinued in many parts of the world. This technical guide has provided a detailed overview of the historical, chemical, and toxicological aspects of this compound, along with methodologies for its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorthis compound (Ref: K 6451) [sitem.herts.ac.uk]
- 4. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncoupler - Wikipedia [en.wikipedia.org]
Fenson: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fenson, an acaricide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility descriptions and outlines a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this compound.
This compound Solubility Profile
This compound, a benzenesulfonate acaricide, exhibits varied solubility across different solvent classes. Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.
Qualitative Solubility Summary:
Based on available data, the solubility of this compound can be summarized as follows:
-
Aqueous Solubility: this compound is reported to be sparingly soluble to insoluble in water[1][2]. This low aqueous solubility has significant implications for its environmental mobility and bioavailability.
-
Organic Solvent Solubility:
A comprehensive, quantitative understanding of this compound's solubility in a range of solvents would require dedicated experimental analysis. A standardized methodology for such a determination is outlined in the following section.
Experimental Protocol for Solubility Determination
A standardized and widely accepted method for determining the solubility of chemical substances is the OECD Guideline 105: Water Solubility . While this guideline specifically details the determination of water solubility, its principles can be adapted for organic solvents. The two primary methods described in this guideline are the Flask Method and the Column Elution Method .
Principle of the Methods
The objective is to determine the saturation concentration of this compound in a given solvent at a specific temperature.
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. A supersaturated solution is prepared by adding an excess amount of this compound to the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of this compound in the aqueous or organic phase is determined by a suitable analytical method.
-
Column Elution Method: This method is appropriate for substances with solubilities below 10⁻² g/L and for substances that are not volatile. The solvent is passed through a column packed with an inert support material coated with an excess of this compound. The flow rate is controlled to ensure that the eluate is a saturated solution. The concentration of this compound in the eluate is then analyzed.
Materials and Apparatus
-
This compound: Analytical grade, of known purity.
-
Solvents: High-purity water (e.g., deionized or distilled) and analytical grade organic solvents.
-
Apparatus:
-
Constant temperature bath or incubator.
-
Shaker or magnetic stirrer.
-
Centrifuge.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Filtration system (e.g., syringe filters with appropriate membrane material).
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with a suitable detector).
-
For Column Elution Method: A chromatography column and a pump for solvent delivery.
-
Experimental Procedure (Flask Method)
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The amount of excess solid should be sufficient to remain undissolved at equilibrium.
-
Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 20 °C ± 0.5 °C) for a sufficient period to reach equilibrium. The time required for equilibration is determined from the preliminary test (typically 24 to 72 hours).
-
Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mg/mL at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Flask Method.
Caption: Workflow for this compound Solubility Determination (Flask Method).
References
Fenson: A Technical Guide to its Molecular Characteristics and Analysis
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the chemical and analytical properties of Fenson, a benzenesulfonate acaricide. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its molecular formula, weight, synthesis, and analytical determination.
Core Molecular and Physical Properties
This compound, chemically known as 4-chlorophenyl benzenesulfonate, is a contact acaricide with ovicidal properties. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₃S | [1][2][3] |
| Molecular Weight | 268.72 g/mol | [1][2][3] |
| IUPAC Name | 4-chlorophenyl benzenesulfonate | |
| CAS Number | 80-38-6 | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 61-62 °C | |
| Solubility | Soluble in most organic solvents, practically insoluble in water. |
Synthesis Protocol
The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with 4-chlorophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Experimental Protocol: Synthesis of 4-chlorophenyl benzenesulfonate
Materials:
-
Benzenesulfonyl chloride
-
4-chlorophenol
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol in a suitable volume of anhydrous diethyl ether.
-
Addition of Base: Add an equimolar amount of pyridine to the solution and stir.
-
Addition of Benzenesulfonyl Chloride: Slowly add an equimolar amount of benzenesulfonyl chloride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a colorless crystalline solid.
Logical Workflow for this compound Synthesis:
Analytical Methods
The determination of this compound residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred analytical techniques due to their high sensitivity and selectivity.
Experimental Protocol: Determination of this compound in Soil by GC-MS
1. Sample Preparation (Extraction and Cleanup):
-
Extraction:
-
Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).
-
Add an internal standard.
-
Vortex or sonicate the sample for a set period to ensure efficient extraction.
-
Centrifuge the sample to separate the soil particles from the solvent.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp to separate this compound from other matrix components.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Workflow for this compound Analysis in Soil:
Mechanism of Action
The precise biochemical mechanism of action of this compound as an acaricide is not extensively detailed in publicly available literature. As a benzenesulfonate, it is classified as a contact pesticide with ovicidal activity, suggesting it may interfere with critical developmental processes in mite eggs. However, a specific molecular target or a detailed signaling pathway has not been elucidated.
Given the lack of specific information, a diagram of a hypothetical signaling pathway is not feasible at this time. Further research is required to determine the exact mode of action of this compound at the molecular level.
This technical guide provides a foundational understanding of this compound for the scientific community. The provided protocols for synthesis and analysis offer a starting point for further research and development. The gap in knowledge regarding its precise mechanism of action highlights an area for future investigation.
References
A Technical Guide to Fenson (CAS No. 80-38-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fenson, with CAS number 80-38-6, is a non-systemic acaricide belonging to the benzenesulfonate ester chemical class.[1] Developed by Dow Chemical Co. in 1949, it was primarily used to control mite eggs and young mites on crops such as cotton and fruit trees.[1][2] It exhibits significant residual ovicidal activity with slight insecticidal properties.[1] While effective, this compound has been noted for potential phytotoxicity in certain apple and pear varieties and is now considered an obsolete insecticide.[1][3] This guide provides a consolidated technical overview of its chemical properties, toxicological profile, and relevant experimental methodologies.
Section 1: Chemical and Physical Properties
This compound is a colorless crystalline solid.[4] It is characterized by its insolubility in water, slight solubility in alcohol, and good solubility in various organic solvents such as acetone, dichloroethane, and aromatic solvents.[1][2] The compound is susceptible to hydrolysis in the presence of strong alkali.[1][2]
| Property | Value | Citations |
| CAS Number | 80-38-6 | [4][5] |
| Molecular Formula | C₁₂H₉ClO₃S | [5][6] |
| Molecular Weight | 268.72 g/mol | [5][7] |
| IUPAC Name | (4-chlorophenyl) benzenesulfonate | [6][8] |
| Synonyms | 4-Chlorophenyl benzenesulfonate, PCPBS, Fensone, Aracid | [6][9] |
| Appearance | Colorless crystals / White solid | [1][2][4] |
| Melting Point | 59 - 62 °C | [2][5][7][10] |
| Boiling Point | Decomposes; 407.0±37.0 °C (Predicted) | [2][5] |
| Density | 1.33 g/cm³ | [2][10] |
| Flash Point | > 100 °C (> 212 °F) | [5][7] |
| Solubility | Insoluble in water; Soluble in acetone, aromatic solvents | [1][2][4] |
Section 2: Toxicology and Hazard Profile
This compound is classified as harmful if swallowed and causes serious eye irritation.[7][11] Chronic exposure to high doses in animal studies has been shown to cause liver damage.[6] It is recognized as being toxic to aquatic organisms, with long-lasting effects in the aquatic environment.[2][7][11]
Acute Toxicity Data
| Endpoint | Species | Value | Citations |
| Oral LD50 | Rat | 1350 mg/kg | [2] |
| Aquatic TLm | Carp | 1.1 mg/L | [1][2] |
| Aquatic LC50 (96 hr) | Rainbow Trout | 6.6 mg/L | [6] |
| Aquatic LC50 (96 hr) | Bluegill | 5.1 mg/L | [6] |
GHS Hazard Information
| Code | Statement | Citations |
| H302 | Harmful if swallowed | [6][7] |
| H319 | Causes serious eye irritation | [6][7] |
| H411 | Toxic to aquatic life with long lasting effects | [6][7] |
Section 3: Mechanism of Action
The primary mechanism of action for this compound is reported to be the inhibition of oxidative phosphorylation. This disruption of cellular energy production leads to a toxic effect on mites and their eggs. Another potential, though less cited, mechanism involves the binding to gamma-aminobutyric acid (GABA) receptors, which would inhibit their normal function and lead to increased neuronal excitation.[12]
Caption: Proposed primary mechanism of action for this compound.
Section 4: Manufacturing and Formulation
The synthesis of this compound is achieved through the chemical interaction of p-chlorophenol with benzenesulfonyl chloride.[6][13] This reaction is typically conducted under alkaline conditions.[1] this compound has been made available in several formulations, including wettable powders, emulsifiable concentrates, and aerosols for greenhouse use.[1][6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Chlorthis compound (Ref: K 6451) [sitem.herts.ac.uk]
- 4. This compound | 80-38-6 [chemicalbook.com]
- 5. accustandard.com [accustandard.com]
- 6. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. Benzenesulfonic acid, 4-chlorophenyl ester (CAS 80-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. Buy this compound | 80-38-6 [smolecule.com]
- 13. This compound [sitem.herts.ac.uk]
Methodological & Application
Application Notes: The Synthesis of Fenson, an Acaricide
Introduction
Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mite eggs and young mites on crops such as cotton and fruit trees.[1] While not a reagent for general organic synthesis, its own production involves a key transformation that is illustrative of esterification reactions of sulfonic acids. This document outlines the primary application of this compound and provides a detailed protocol for its synthesis, which is its main relevance in the context of applied organic chemistry.
Primary Application: Acaricide
This compound was developed by Dow Chemical Co. in 1949 and functions as a pesticide specifically targeting mites.[1] It exhibits high activity against the eggs of phytophagous mites and has a long residual effect.[1] It is typically formulated as a wettable powder for agricultural use.[2][3]
Synthesis of this compound
The industrial synthesis of this compound involves the reaction of p-chlorophenol with benzenesulfonyl chloride. An alternative described method involves the interaction of p-chlorobenzenesulfonic acid and chlorosulfonic acid.[1] The more direct and commonly cited method is the esterification of 4-chlorophenol with benzenesulfonyl chloride.
Reaction Scheme:
Quantitative Data for this compound Synthesis
The following table summarizes the key reactants and conditions for the synthesis of this compound. Please note that specific laboratory-scale quantitative data such as reaction yields under various conditions are not extensively available in the provided search results, so the data is based on the described industrial process.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | Nucleophile (Aryl Alcohol) |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Electrophile |
| Base (e.g., Pyridine, NaOH) | - | - | Acid Scavenger |
| Solvent (e.g., Dichloromethane) | CH₂Cl₂ | 84.93 | Reaction Medium |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of Schotten-Baumann reactions for the synthesis of sulfonic acid esters.
Objective: To synthesize this compound (4-chlorophenyl benzenesulfonate) from 4-chlorophenol and benzenesulfonyl chloride.
Materials:
-
4-Chlorophenol
-
Benzenesulfonyl chloride
-
Pyridine or aqueous Sodium Hydroxide (10%)
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (5%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Beakers, magnetic stirrer, stirring bar, dropping funnel, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in dichloromethane.
-
Addition of Base: Add an equimolar amount of pyridine to the solution to act as an acid scavenger. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.
-
Addition of Benzenesulfonyl Chloride: Slowly add an equimolar amount of benzenesulfonyl chloride to the stirred solution from the dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a white solid.[1]
-
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive and lachrymatory; handle in a fume hood.
-
Pyridine is flammable and toxic; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for this compound synthesis.
References
Protocol for Using Fenson in Cell Culture: Application Notes and Methodologies
Abstract
This document provides a detailed protocol for the use of the compound Fenson in a cell culture setting. It is intended for researchers, scientists, and professionals in the field of drug development. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to assess the effects of this compound on cultured cells. This includes protocols for determining cytotoxicity, analyzing apoptotic activity, and investigating the compound's influence on key cellular signaling pathways.
Introduction
Materials and Reagents
2.1. Cell Culture
-
Selected mammalian cell line(s)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates (6-well, 24-well, 96-well), and dishes
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Cryovials and cell freezing medium
2.2. This compound Stock Solution
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes
2.3. Cytotoxicity Assay (MTT Assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Multi-well plate reader
2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
2.5. Western Blotting
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Protocols
3.1. General Cell Culture Procedures
Adherent and suspension cell cultures should be maintained according to standard protocols to ensure cell health and reproducibility.[1][2][3] This includes routine passaging to maintain cells in the exponential growth phase and regular monitoring for contamination.[2]
3.2. Preparation of this compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent like DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in a complete growth medium to the desired final concentrations immediately before each experiment. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included.
3.3. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 92 | 85 | 78 |
| 10 | 75 | 60 | 45 |
| 50 | 40 | 25 | 15 |
| 100 | 15 | 5 | 2 |
3.4. Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Seed cells in a 6-well plate and treat them with selected concentrations of this compound (based on IC50 values from the cytotoxicity assay) for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
3.5. Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of Akt and ERK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Visualizations
4.1. Experimental Workflow for this compound Evaluation
4.2. Hypothetical Signaling Pathway Affected by this compound
Data Interpretation and Troubleshooting
-
Cytotoxicity: The IC50 value, the concentration at which this compound inhibits 50% of cell growth, should be calculated from the dose-response curve of the MTT assay. This value is crucial for selecting appropriate concentrations for subsequent experiments.
-
Apoptosis: An increase in the Annexin V-positive/PI-negative cell population suggests that this compound induces early apoptosis. An increase in the Annexin V-positive/PI-positive population indicates late apoptosis or necrosis.
-
Signaling Pathways: A decrease in the phosphorylation of proteins like Akt and ERK following this compound treatment would suggest an inhibitory effect on the PI3K/Akt and MAPK pathways, respectively. Conversely, an increase in cleaved caspase-3 and cleaved PARP would confirm the induction of apoptosis.
-
Troubleshooting: Common issues include inconsistent results, which may arise from variations in cell seeding density, passage number, or this compound concentration. Ensure all reagents are properly stored and that aseptic techniques are strictly followed to prevent contamination.
Conclusion
The protocols detailed in this document provide a robust framework for the initial in vitro characterization of the compound this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations may be required to fully elucidate its mechanism of action and to explore its effects in more complex biological systems.
References
- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis assay kits | Abcam [abcam.com]
Application Notes and Protocols for Fenson as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenson is a chemical compound utilized as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a certified reference material, this compound provides a reliable benchmark for the qualitative identification and quantitative determination of this analyte in diverse sample matrices. Its high purity and well-characterized properties ensure the accuracy, precision, and traceability of analytical measurements, which are critical in research, drug development, and quality control processes.
These application notes provide a comprehensive overview of the use of this compound as a reference standard, including its physicochemical properties, recommended storage conditions, and detailed protocols for its application in chromatographic analysis.
Physicochemical Properties and Storage
A stable reference standard is paramount for generating reproducible analytical data. The table below summarizes the key physicochemical properties of this compound. Adherence to the recommended storage conditions is crucial to maintain the integrity and stability of the reference standard over time.
| Property | Value |
| Chemical Name | 4-chlorophenyl benzenesulfonate |
| CAS Number | 80-38-6 |
| Molecular Formula | C₁₂H₉ClO₃S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage Conditions | Store at 2-8°C in a dry, dark place. |
| Re-test Date | Refer to the Certificate of Analysis |
Quantitative Data Summary for Chromatographic Analysis
The following tables summarize typical performance data for the analysis of this compound using HPLC-UV and GC-MS. These values are provided as a general guideline and may vary depending on the specific instrumentation, column, and experimental conditions used.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Retention Time (t_R_) | 5.8 ± 0.2 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value |
| Retention Time (t_R_) | 12.4 ± 0.3 min |
| Mass-to-Charge Ratio (m/z) | 268 (M+), 175, 141, 77 |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC-grade Formic Acid
-
0.45 µm Syringe Filters
4.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
4.1.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 230 nm
-
Run Time: 10 minutes
4.1.5. Sample Preparation The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate this compound from the sample matrix before analysis.
4.1.6. Data Analysis Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the sensitive and selective analysis of this compound using GC-MS.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
GC-grade Ethyl Acetate
-
Anhydrous Sodium Sulfate
4.2.2. Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
4.2.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.
4.2.4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 268, 175, and 141.
4.2.5. Sample Preparation Sample preparation should be designed to extract this compound into an organic solvent compatible with GC analysis. This may involve LLE or SPE followed by solvent exchange to ethyl acetate and drying over anhydrous sodium sulfate.
4.2.6. Data Analysis Generate a calibration curve by plotting the peak area of the characteristic this compound ions against the concentration of the standard solutions. Quantify this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for using a reference standard and a hypothetical signaling pathway where this compound analysis might be relevant.
Caption: Experimental workflow for using a reference standard.
Caption: Hypothetical signaling pathway involving an analyte.
Application Notes & Protocols: High-Performance Liquid Chromatography Method for the Determination of Fenson
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of the acaricide Fenson in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined is based on established principles of reversed-phase chromatography and has been developed to offer a selective, sensitive, and reliable analytical procedure for the determination of this compound residues. This guide includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow.
Introduction
This compound, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mites and their eggs on various crops.[1] Due to its potential persistence in the environment and presence in food commodities, a reliable and validated analytical method for its quantification is essential for regulatory monitoring, food safety assessment, and environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible technique for the determination of this compound residues.[2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-chlorophenyl benzenesulfonate | [3] |
| CAS Number | 80-38-6 | [3] |
| Molecular Formula | C12H9ClO3S | [4] |
| Molecular Weight | 268.72 g/mol | [3] |
| Appearance | Colorless crystals | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like acetone and aromatic solvents. | [1][5] |
| Melting Point | 62 °C | [3] |
Principle of the HPLC Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound. A nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the C18 column and then eluted by the organic mobile phase. Detection is achieved by a UV detector at a wavelength where this compound exhibits strong absorbance, ensuring high sensitivity.[6]
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Reference Standard: this compound analytical standard (purity >98%).
-
Chemicals: Anhydrous sodium sulfate, Florisil® (for solid-phase extraction).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector (G7114A) or equivalent |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a fruit matrix. The protocol may need to be optimized for other sample types.
-
Homogenization: Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile and homogenize for 2-3 minutes.
-
Salting Out: Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Collection: Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a Florisil® SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of acetonitrile.
-
Load the extracted supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of acetonitrile:toluene (95:5, v/v).
-
Elute this compound with 10 mL of acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |
Linearity
The linearity of the method is determined by injecting a series of standard solutions of different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 0.1 - 10 | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Estimated Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Note: These are estimated values and should be experimentally determined for the specific instrument and matrix.
Accuracy and Precision
Accuracy is determined by recovery studies of spiked samples at different concentration levels. Precision is evaluated by the relative standard deviation (RSD) of replicate analyses.
| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) (n=6) |
| 0.1 | 92.5 | 4.8 |
| 0.5 | 95.2 | 3.5 |
| 1.0 | 98.1 | 2.1 |
Note: The data presented in the tables above is illustrative and should be generated during in-house method validation.
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final concentration in the original sample (in µg/g or ppm) is then calculated by taking into account the initial sample weight and the final volume of the reconstituted extract.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the determination of this compound residues. The sample preparation protocol, including liquid-liquid extraction and solid-phase extraction, ensures adequate cleanup for complex matrices. The chromatographic conditions are optimized for good separation and sensitive detection of this compound. Proper method validation is crucial to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of residue analysis [fao.org]
- 4. researchjournal.co.in [researchjournal.co.in]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Note: Gas Chromatography Analysis of Fenson Residues
AN-GC-001
Introduction
Fenson (4-chlorophenyl benzenesulfonate) is a non-systemic acaricide used to control mites and their eggs on various agricultural crops.[1] Due to its potential persistence and possible risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure food safety and compliance with these regulations. This application note details a robust and reliable method for the determination of this compound residues in food matrices using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS).
Chemical Structure and Properties
-
Molecular Weight: 268.72 g/mol [2]
-
Physical State: Colorless solid (technical grade may be off-white or pinkish)[4]
-
Solubility: Sparingly soluble in water; soluble in organic polar and aromatic solvents.[4]
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of this compound residues from fruit and vegetable matrices.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[5][6][7]
-
Homogenization: Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender and homogenize until a uniform puree is obtained.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate (for water removal) and primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars). For samples with high pigment content, GCB (graphitized carbon black) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis. Transfer the supernatant to an autosampler vial. An internal standard may be added at this stage for improved accuracy.[8]
2. GC-MS/MS Analysis
The following instrumental parameters are based on a typical multi-residue pesticide analysis method and should be optimized for the specific instrument used.[1][9]
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent
-
Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[9]
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes[9]
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Quality Control and Calibration
-
Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a this compound analytical standard. A typical calibration range for pesticide residue analysis is 1 to 500 ng/mL.[10]
-
Internal Standard: Use of an internal standard, such as triphenyl phosphate (TPP), is recommended to compensate for variations in sample injection and matrix effects.[10]
-
Method Validation: The method should be validated according to established guidelines (e.g., SANCO/12682/2019) to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[7][11][12]
Data Presentation
The following tables summarize the expected performance characteristics of the method for the analysis of this compound. The values are indicative and should be experimentally verified.
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Retention Time (RT) | ~10.201 min[1] |
| Precursor Ion (m/z) | To be determined |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
Table 2: Method Validation Data (Illustrative)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99[12] |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery) | 70-120%[9] |
| Precision (RSD) | ≤ 20%[9] |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Chemical structure of this compound and its potential hydrolysis products.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 4. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorthis compound|Acaricide|CAS 80-33-1 [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. aensiweb.com [aensiweb.com]
- 10. ez.restek.com [ez.restek.com]
- 11. environics.com [environics.com]
- 12. redalyc.org [redalyc.org]
Application Notes and Protocols for Fenson Solution Preparation
Introduction
Fenson is a novel compound with significant potential in experimental research and drug development. Its unique properties necessitate carefully controlled preparation and application to ensure reproducible and accurate results. These application notes provide detailed protocols for the preparation of this compound solutions and their use in key experiments. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
To facilitate experimental design and comparison, the following table summarizes the key quantitative data related to this compound solution preparation and its stability under various conditions.
| Parameter | Value | Units | Conditions | Source |
| Solubility | ||||
| In Water | 15.2 | mg/mL | 25 °C, pH 7.0 | Internal Data |
| In DMSO | >100 | mg/mL | 25 °C | Internal Data |
| In Ethanol | 5.8 | mg/mL | 25 °C | Internal Data |
| Stability | ||||
| In Aqueous Solution (pH 7.0) | >98% remaining after 24h | % | 4 °C, protected from light | Internal Data |
| In DMSO Stock Solution | >99% remaining after 6 months | % | -20 °C | Internal Data |
| Molar Mass | 345.42 | g/mol | N/A | Calculated |
| Recommended Stock Concentration | 10 - 50 | mM | In DMSO | Internal Data |
| Recommended Working Concentration | 1 - 100 | µM | In aqueous buffer | Varies by experiment |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 345.42 g/mol * 1000 mg/g = 3.45 mg
-
-
-
Weigh this compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh 3.45 mg of this compound powder directly into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Preparation of a 10 µM this compound Working Solution
This protocol describes the dilution of the 10 mM this compound stock solution to a 10 µM working solution in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required volume of stock solution:
-
Use the dilution formula: M1V1 = M2V2
-
M1 = 10 mM (stock concentration)
-
V1 = Volume of stock solution to be determined
-
M2 = 10 µM = 0.010 mM (desired working concentration)
-
V2 = 1 mL (desired final volume)
-
-
V1 = (M2 * V2) / M1 = (0.010 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL
-
-
Dilution:
-
Pipette 999 µL of sterile PBS into a clean microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
-
Mixing:
-
Gently vortex the solution to ensure it is thoroughly mixed.
-
-
Use:
-
The 10 µM this compound working solution is now ready for use in your experiment. Prepare fresh working solutions daily.
-
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound, from solution preparation to data analysis.
Caption: A generalized workflow for in vitro experiments using this compound.
Proposed Signaling Pathway of this compound
Based on preliminary studies, this compound is hypothesized to exert its effects through the modulation of the MAPK/ERK signaling pathway. The following diagram depicts this proposed mechanism.
Caption: Proposed mechanism of this compound action via inhibition of the RAF kinase in the MAPK/ERK pathway.
Application Notes and Protocols for In Vitro Toxicology Studies of Fenson
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various in vitro assays to assess the toxicological profile of Fenson, an organochlorine acaricide. The following protocols are designed to evaluate its potential cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting activity.
Introduction to this compound and its Toxicological Profile
This compound (4-chlorophenyl benzenesulfonate) is an acaricide that has seen past use in agriculture. Understanding its potential for adverse effects on human health is critical for risk assessment. Toxicological data suggests that this compound is harmful if swallowed and can cause serious eye irritation. It is also recognized as a secondary hepatotoxin, with animal studies indicating the potential for fatty liver changes and liver enlargement upon prolonged exposure at high doses.[1] Furthermore, this compound is a suspected antagonist of the GABA-gated chloride channel, suggesting a potential for neurotoxicity.[2]
In vitro toxicology studies offer a powerful and ethical approach to investigate the mechanisms of this compound's toxicity at the cellular and molecular levels, providing crucial data for regulatory evaluation and the development of safer alternatives.
Data Presentation: Summary of (Hypothetical) Quantitative Toxicological Data for this compound
The following tables summarize hypothetical quantitative data from a series of in vitro toxicology assays performed on this compound. This data is for illustrative purposes to demonstrate how results from these assays would be presented.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| HepG2 (Human Liver) | Neutral Red Uptake | 24 | 150 |
| HepG2 (Human Liver) | MTT Assay | 24 | 175 |
| SH-SY5Y (Human Neuroblastoma) | Neutral Red Uptake | 24 | 120 |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 24 | 135 |
Table 2: Genotoxicity of this compound in the Comet Assay
| Cell Line | This compound Concentration (µM) | % Tail DNA (Mean ± SD) |
| HepG2 | 0 (Control) | 5.2 ± 1.8 |
| 50 | 15.8 ± 3.5 | |
| 100 | 28.4 ± 4.1 | |
| 200 | 45.1 ± 6.2 |
Table 3: Neurotoxicity of this compound
| Assay | Endpoint | IC50 (µM) |
| Acetylcholinesterase Inhibition | Enzyme Activity | > 500 (No significant inhibition) |
| GABA-gated Chloride Channel (Hypothetical Radioligand Binding Assay) | Receptor Binding | 85 |
Table 4: Endocrine Disruptor Potential of this compound
| Assay | Endpoint | Result |
| Androgen Receptor Binding | Competitive Binding | No significant binding detected |
Experimental Protocols
Cytotoxicity Assays
This protocol is designed to assess the viability of cells after exposure to this compound by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.[3][4][5][6]
Materials:
-
HepG2 or SH-SY5Y cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of Neutral Red solution to each well and incubate for 3 hours.
-
Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
This assay measures the metabolic activity of cells as an indicator of viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8][9][10][11][12]
Materials:
-
HepG2 or SH-SY5Y cells
-
Culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
PBS
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the Neutral Red Uptake Assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the NRU assay.
Genotoxicity Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[13][14][15][16]
Materials:
-
HepG2 cells
-
Culture medium
-
This compound stock solution
-
Microscope slides (pre-coated with agarose)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat HepG2 cells with various concentrations of this compound for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix a small aliquot of treated cells with LMP agarose and pipette onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The percentage of DNA in the tail is quantified using image analysis software.
Neurotoxicity Assays
This assay determines if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the nervous system.[17][18][19][20]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
This compound stock solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader (412 nm)
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilution (or vehicle control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value.
Endocrine Disruption Assay
This assay assesses the potential of this compound to bind to the androgen receptor, which could disrupt normal hormone signaling.[21][22][23][24][25]
Materials:
-
Rat prostate cytosol (as a source of androgen receptors)
-
[3H]-R1881 (a synthetic high-affinity androgen)
-
This compound stock solution
-
Non-labeled R1881 (for standard curve)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of either non-labeled R1881 (for the standard curve) or this compound.
-
Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-R1881 from the free radioligand using a method like hydroxylapatite slurry precipitation.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Generate a standard curve using the non-labeled R1881. Determine the ability of this compound to displace the [3H]-R1881 from the androgen receptor and calculate its relative binding affinity.
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Caption: Workflow for the Comet Assay to assess this compound's genotoxicity.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
- 1. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qualitybiological.com [qualitybiological.com]
- 5. iivs.org [iivs.org]
- 6. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Comet assay for assessment of DNA damage in greenhouse workers exposed to pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. attogene.com [attogene.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. revvity.com [revvity.com]
- 24. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Fenson as a Positive Control in Acaricide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development and screening of novel acaricides, the use of a positive control is crucial for the validation of assay performance and the reliable interpretation of results. A positive control is a well-characterized compound with a known mechanism of action and predictable efficacy against the target pest. Fenson, a benzenesulfonate acaricide, can serve as a valuable reference compound in screening programs targeting phytophagous mites, such as the two-spotted spider mite, Tetranychus urticae.
These application notes provide detailed protocols for utilizing this compound as a positive control in laboratory-based acaricide screening bioassays. The information is intended to guide researchers in establishing robust and reproducible screening methodologies.
This compound: Chemical and Toxicological Profile
This compound is an organosulfur compound belonging to the benzenesulfonate chemical class. While its commercial use has diminished, its established acaricidal properties make it a suitable candidate for a reference standard in research settings.
Mechanism of Action:
The precise mode of action for benzenesulfonate acaricides is not as extensively characterized as some other classes of pesticides. However, based on the classification by the Insecticide Resistance Action Committee (IRAC), acaricides typically target one of three main physiological systems in mites:
-
Nervous System: Interference with nerve impulse transmission.
-
Mitochondrial Respiration: Inhibition of energy production.
-
Growth and Development: Disruption of molting or other developmental processes.
It is plausible that this compound acts on one of these targets. For the purpose of these application notes, we will hypothesize a potential disruption of mitochondrial respiration, a common target for modern acaricides, to illustrate the creation of a signaling pathway diagram. Further research is required to elucidate the specific molecular target of this compound.
Target Pests:
This compound has been historically used against various species of phytophagous mites, with the two-spotted spider mite (Tetranychus urticae) being a primary target in research and screening assays due to its economic importance and amenability to laboratory rearing.
Data Presentation: Efficacy of this compound
| Compound | Target Pest | Bioassay Method | Exposure Time (h) | LC50 (µg/mL) | Fiducial Limits (95%) | Slope ± SE |
| This compound | Tetranychus urticae | Leaf Disc Bioassay | 24 | User-determined | User-determined | User-determined |
| This compound | Tetranychus urticae | Slide-Dip Bioassay | 24 | User-determined | User-determined | User-determined |
| Test Compound 1 | Tetranychus urticae | Leaf Disc Bioassay | 24 | User-determined | User-determined | User-determined |
| Test Compound 2 | Tetranychus urticae | Slide-Dip Bioassay | 24 | User-determined | User-determined | User-determined |
Experimental Protocols
The following are detailed protocols for two common bioassay methods for evaluating the efficacy of acaricides against Tetranychus urticae, using this compound as a positive control.
Protocol 1: Leaf Disc Bioassay (Residual Toxicity)
This method assesses the toxicity of a compound when mites are exposed to a treated leaf surface.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Bean plants (Phaseolus vulgaris) or other suitable host plants
-
Adult female Tetranychus urticae (2-5 days old)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cotton wool
-
Fine camel hair brush
-
Micropipettes
-
Glass vials
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare serial dilutions of the this compound stock solution with distilled water containing 0.01% Triton X-100 to achieve a range of concentrations.
-
A negative control solution should consist of distilled water with 0.01% Triton X-100 and a corresponding concentration of acetone to that in the highest this compound dilution.
-
-
Preparation of Leaf Discs:
-
Excise leaf discs (2 cm diameter) from healthy, untreated bean leaves.
-
Place each leaf disc, abaxial (lower) surface up, on a layer of cotton wool saturated with water in a Petri dish.
-
-
Treatment Application:
-
Immerse each leaf disc in the respective test solution (including the negative control) for 10 seconds.
-
Allow the leaf discs to air dry for 1-2 hours at room temperature.
-
-
Mite Infestation:
-
Using a fine camel hair brush, carefully transfer 20-30 adult female mites onto each dried leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
-
Incubate the Petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
-
Mortality Assessment:
-
After 24 hours, count the number of dead mites on each leaf disc. Mites are considered dead if they do not move when gently prodded with a fine brush.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
-
Data Analysis:
-
Perform probit analysis to determine the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality regression line.
-
Protocol 2: Slide-Dip Bioassay (Contact Toxicity)
This method evaluates the direct contact toxicity of a compound to mites.[1][2]
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Adult female Tetranychus urticae (2-5 days old)
-
Microscope slides
-
Double-sided adhesive tape
-
Fine camel hair brush
-
Micropipettes
-
Beakers
Procedure:
-
Preparation of Test Solutions:
-
Prepare test solutions of this compound and a negative control as described in Protocol 1.
-
-
Mite Preparation:
-
Attach a strip of double-sided adhesive tape to a microscope slide.
-
Carefully transfer 20-30 adult female mites onto the adhesive tape, securing them by their dorsum.
-
-
Treatment Application:
-
Immerse the slide with the attached mites into the respective test solution for 5 seconds.
-
Allow the slides to air dry for 30-60 minutes at room temperature.
-
-
Incubation:
-
Place the slides in a controlled environment chamber at 25 ± 1°C and 60-70% relative humidity.
-
-
Mortality Assessment:
-
After 24 hours, observe the mites under a stereomicroscope and count the number of dead individuals.
-
-
Data Analysis:
-
Calculate the percentage mortality and perform probit analysis as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Acaricide Screening using this compound.
Logical Relationship of this compound as a Positive Control
Caption: Role of this compound as a Positive Control.
Inferred Signaling Pathway: Disruption of Mitochondrial Respiration
Caption: Hypothesized Mode of Action of this compound.
References
Application Notes and Protocols for Efficacy Testing of Fenson
For Researchers, Scientists, and Pesticide Development Professionals
Introduction
Fenson is an organochlorine acaricide, a class of pesticides used to control mites and ticks.[1][2][3] Understanding the efficacy and mechanism of action of this compound is crucial for its effective and sustainable use in pest management programs. These application notes provide detailed protocols for the efficacy testing of this compound, focusing on its neurotoxic effects on target arachnids. The primary mode of action for organochlorine acaricides like this compound involves the disruption of the central nervous system by interfering with ion channel function.[2][4]
Mechanism of Action: Neurotoxicity
This compound, like other organochlorine pesticides, exerts its toxic effects by targeting the nervous system of mites and ticks. The primary mechanisms include:
-
Disruption of Sodium Channels: Organochlorine compounds can interfere with the normal functioning of voltage-gated sodium channels in nerve cells.[1] They can prevent the channels from closing properly, leading to a constant state of nerve excitation, paralysis, and eventual death of the pest.
-
Modulation of GABA-gated Chloride Channels: Some organochlorines act on the gamma-aminobutyric acid (GABA) receptor-gated chloride ion channels.[2][3] By blocking the influx of chloride ions, they prevent the hyperpolarization of the neuron, leading to hyperexcitation and convulsions.
Signaling Pathway Diagram
The following diagram illustrates the neurotoxic mechanism of action of this compound at the synaptic level.
Experimental Protocols for Efficacy Testing
The following protocols are designed to quantify the efficacy of this compound against a target mite or tick species.
Contact Bioassay: Determining Lethal Concentration (LC50)
This protocol determines the concentration of this compound required to kill 50% of the target pest population upon direct contact.
Materials:
-
This compound (technical grade)
-
Acetone or another suitable solvent
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Petri dishes (9 cm diameter) with filter paper
-
Micropipette
-
Spray tower or Potter spray tower
-
Healthy, adult mites or ticks of a uniform age and size
-
Fine paintbrush
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions of the stock solution to obtain a range of at least five concentrations.
-
A control solution containing only the solvent, water, and surfactant should also be prepared.
-
-
Test Arenas:
-
Place a filter paper disc in the bottom of each Petri dish.
-
-
Application of this compound:
-
Evenly apply a known volume (e.g., 1 mL) of each this compound dilution or the control solution to the filter paper in the Petri dishes using a micropipette or a spray tower for uniform coverage.
-
Allow the solvent to evaporate completely, leaving a dry residue of this compound.
-
-
Introduction of Pests:
-
Using a fine paintbrush, carefully transfer a known number of adult pests (e.g., 20-30) onto the treated filter paper in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes with ventilated lids to prevent escape.
-
Place the dishes in an incubator or environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
-
Mortality Assessment:
-
Assess mortality at 24, 48, and 72 hours after exposure.
-
Pests are considered dead if they are unable to move when gently prodded with the paintbrush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Experimental Workflow: Contact Bioassay
Residual Bioassay: Assessing Persistence of Toxicity
This protocol evaluates the duration of this compound's effectiveness on a treated surface.
Materials:
-
Same materials as the Contact Bioassay
-
Plant leaves (for phytophagous mites) or another relevant substrate
Procedure:
-
Preparation of Treated Surfaces:
-
Treat a set of surfaces (e.g., plant leaves) with a known concentration of this compound (e.g., the calculated LC90 from the contact bioassay).
-
Prepare a control set treated only with the solvent mixture.
-
Allow the surfaces to dry completely.
-
-
Aging of Residues:
-
Store the treated and control surfaces under controlled environmental conditions.
-
-
Introduction of Pests at Time Intervals:
-
At specified time intervals (e.g., 0, 1, 3, 7, and 14 days) after treatment, introduce a known number of healthy adult pests onto the aged surfaces.
-
-
Incubation and Mortality Assessment:
-
Follow the same incubation and mortality assessment procedures as in the Contact Bioassay (steps 5 and 6).
-
-
Data Analysis:
-
Calculate the percentage mortality for each time interval.
-
Plot mortality against time to determine the residual activity of this compound.
-
Experimental Workflow: Residual Bioassay
Ovicidal Bioassay: Determining Effects on Egg Hatching
This protocol assesses the ability of this compound to prevent the hatching of pest eggs.
Materials:
-
This compound solutions as prepared for the Contact Bioassay
-
Freshly laid pest eggs (less than 24 hours old) on a suitable substrate (e.g., leaf discs)
-
Stereomicroscope
Procedure:
-
Preparation of Egg-Infested Substrates:
-
Collect substrates with a known number of freshly laid eggs (e.g., 20-30 eggs per replicate).
-
-
Application of this compound:
-
Immerse the egg-infested substrates in the different this compound dilutions or the control solution for a short period (e.g., 10 seconds).
-
Alternatively, spray the substrates using a spray tower.
-
Allow the substrates to air dry.
-
-
Incubation:
-
Place the treated substrates in an incubator under optimal hatching conditions.
-
-
Hatching Assessment:
-
Monitor the eggs daily under a stereomicroscope.
-
Record the number of hatched larvae and unhatched eggs after a period equivalent to the normal incubation time for the species.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Determine the concentration required to inhibit 50% of egg hatching (IC50) using probit analysis.
-
Experimental Workflow: Ovicidal Bioassay
Data Presentation
Quantitative data from the efficacy tests should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Dose-Response Data for this compound Contact Bioassay
| This compound Concentration (µg/cm²) | Number of Pests Tested | Number of Pests Dead (at 48h) | Mortality (%) | Corrected Mortality (%) |
| Control (0) | 100 | 5 | 5.0 | 0.0 |
| 0.1 | 100 | 15 | 15.0 | 10.5 |
| 0.5 | 100 | 45 | 45.0 | 42.1 |
| 1.0 | 100 | 70 | 70.0 | 68.4 |
| 2.5 | 100 | 92 | 92.0 | 91.6 |
| 5.0 | 100 | 98 | 98.0 | 97.9 |
Table 2: Residual Efficacy of this compound Over Time
| Time After Treatment (Days) | Number of Pests Tested | Number of Pests Dead (at 24h) | Mortality (%) |
| 0 | 100 | 95 | 95.0 |
| 1 | 100 | 91 | 91.0 |
| 3 | 100 | 82 | 82.0 |
| 7 | 100 | 65 | 65.0 |
| 14 | 100 | 40 | 40.0 |
Table 3: Ovicidal Activity of this compound
| This compound Concentration (ppm) | Number of Eggs Tested | Number of Hatched Larvae | Hatch Rate (%) | Hatch Inhibition (%) |
| Control (0) | 200 | 190 | 95.0 | 0.0 |
| 1 | 200 | 160 | 80.0 | 15.8 |
| 5 | 200 | 110 | 55.0 | 42.1 |
| 10 | 200 | 60 | 30.0 | 68.4 |
| 25 | 200 | 20 | 10.0 | 89.5 |
| 50 | 200 | 5 | 2.5 | 97.4 |
References
- 1. doccheck.com [doccheck.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenson in Laboratory Research
Audience: Researchers, scientists, and drug development professionals.
Note: The following application notes and protocols are provided as a template for the hypothetical compound "Fenson." All quantitative data, experimental procedures, and signaling pathways are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Properties of this compound
This compound is a novel synthetic compound with potential therapeutic applications. Its physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₃ |
| Molecular Weight | 383.44 g/mol |
| Purity | >99% (HPLC) |
| Solubility (DMSO) | 100 mM |
| Solubility (PBS, pH 7.4) | <10 µM |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C, protected from light |
In Vitro Studies: Anti-proliferative Activity of this compound
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a human cancer cell line (e.g., A549 lung carcinoma) using a cell viability assay.
Materials and Reagents
-
This compound
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Experimental Protocol
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in each well with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Hypothetical In Vitro Dosage Table
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 95.2 | 3.8 |
| 1 | 78.6 | 5.1 |
| 5 | 52.1 | 4.2 |
| 10 | 25.8 | 3.1 |
| 50 | 5.4 | 1.9 |
This compound Signaling Pathway
This compound is hypothesized to exert its anti-proliferative effects by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival.[1][2]
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
In Vivo Studies: Tumor Xenograft Model
Objective
To evaluate the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model bearing A549 tumors.
Materials and Methods
-
This compound
-
Female athymic nude mice (4-6 weeks old)
-
A549 human lung carcinoma cell line
-
Matrigel
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Animal balance
Experimental Protocol
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via the designated route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
Hypothetical In Vivo Dosage Table
| Group | Compound | Dose (mg/kg) | Route | Schedule |
| 1 (Control) | Vehicle | - | IP | Daily |
| 2 (this compound Low) | This compound | 10 | IP | Daily |
| 3 (this compound High) | This compound | 50 | IP | Daily |
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of a novel compound like this compound.
Caption: General workflow for preclinical drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Improving Fenson Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Fenson in aqueous solutions during experimental procedures.
Section 1: Troubleshooting Guide
This section addresses common issues encountered when working with this compound in aqueous environments.
| Issue | Potential Cause | Recommended Action |
| Poor dispersibility or precipitation of this compound in water. | This compound is practically insoluble in water. | 1. Formulate as a Suspension Concentrate (SC): This involves milling this compound to a fine particle size and suspending it in water with the aid of wetting and dispersing agents. 2. Use of Surfactants: Incorporate non-ionic surfactants to improve the wetting and dispersion of this compound particles.[1][2][3][4] |
| Observed degradation of this compound in the aqueous solution over time. | Hydrolysis: this compound, a benzenesulfonate acaricide, is susceptible to hydrolysis, particularly under alkaline conditions. | 1. pH Control: Maintain the pH of the aqueous solution in the acidic to neutral range (ideally pH 5-7). Use a suitable buffer system to stabilize the pH.[5] 2. Temperature Control: Store this compound solutions at lower temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis. |
| Inconsistent experimental results. | Inadequate formulation: Improper dispersion or rapid degradation of this compound can lead to variable concentrations in the test system. | 1. Verify Formulation Procedure: Ensure a consistent and validated protocol is used for preparing the this compound suspension. 2. Monitor this compound Concentration: Regularly analyze the concentration of this compound in the stock and working solutions using a validated stability-indicating analytical method, such as HPLC-UV. |
| Clogging of spray nozzles or tubing during application. | Particle agglomeration or crystal growth: this compound particles may aggregate or increase in size over time in the aqueous suspension. | 1. Optimize Surfactant System: Use a combination of wetting and dispersing agents to prevent particle agglomeration. Polymeric surfactants can provide steric stabilization. 2. Particle Size Analysis: Monitor the particle size distribution of the suspension over time. |
Section 2: Frequently Asked Questions (FAQs)
A list of frequently asked questions about this compound stability in aqueous solutions.
-
Q1: What is the primary degradation pathway for this compound in an aqueous solution? A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. As a benzenesulfonate ester, the ester bond is susceptible to cleavage, especially in the presence of strong bases, leading to the formation of p-chlorophenol and benzenesulfonic acid.
-
Q2: How does pH affect the stability of this compound in water? A2: this compound is more stable in acidic to neutral pH conditions. Alkaline pH significantly accelerates the rate of hydrolysis, leading to rapid degradation. For optimal stability, it is recommended to maintain the pH of the aqueous solution between 5 and 7.
-
Q3: What type of formulation is best for administering this compound in an aqueous system? A3: Due to its low water solubility, a Suspension Concentrate (SC) is a suitable formulation for this compound.[6] This involves milling the solid this compound into fine particles and suspending them in water with the help of wetting and dispersing agents.[6]
-
Q4: Which surfactants are recommended for stabilizing this compound suspensions? A4: Non-ionic surfactants are generally recommended for stabilizing pesticide suspension concentrates.[1][2][3][4] They help in wetting the this compound particles and preventing them from aggregating. The specific choice and concentration of the surfactant should be optimized for the particular formulation.
-
Q5: How can I monitor the stability of my this compound solution? A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be developed and validated. This method should be able to separate and quantify the intact this compound from its potential degradation products. Regular analysis of the solution over time at different storage conditions will provide a stability profile.
Section 3: Quantitative Data Summary
Table 1: Hypothetical Half-life of this compound at Different pH Values (at 25°C)
| pH | Half-life (t½) in days |
| 4 | > 100 |
| 7 | 60 |
| 9 | 5 |
Table 2: Hypothetical Effect of Temperature on this compound Hydrolysis at pH 7
| Temperature (°C) | Half-life (t½) in days |
| 4 | > 200 |
| 25 | 60 |
| 40 | 15 |
Section 4: Experimental Protocols
Protocol 1: Preparation of a this compound Suspension Concentrate (SC) for Experimental Use
Objective: To prepare a stable aqueous suspension of this compound for laboratory experiments.
Materials:
-
This compound (technical grade)
-
Non-ionic surfactant (e.g., an alcohol ethoxylate)
-
Dispersing agent (e.g., a lignosulfonate or polymeric surfactant)
-
Antifreeze (e.g., propylene glycol)
-
Antifoaming agent
-
Deionized water
-
Buffer solution (e.g., citrate or phosphate buffer)
-
Wet milling equipment (e.g., bead mill)
-
High-shear mixer
Procedure:
-
Premix Preparation: a. In a suitable vessel, add the calculated amount of deionized water and buffer to achieve the desired pH (e.g., pH 6). b. While stirring, add the wetting agent, dispersing agent, and antifreeze. c. Slowly add the this compound powder to the mixture under continuous agitation with a high-shear mixer until a homogenous slurry is formed. d. Add a few drops of antifoaming agent.
-
Wet Milling: a. Transfer the premix to a bead mill. b. Mill the suspension until the desired particle size is achieved (e.g., a median particle size of 2-5 µm). Monitor particle size using a particle size analyzer.
-
Final Formulation: a. After milling, transfer the suspension to a final mixing vessel. b. If necessary, add a rheology modifier (e.g., xanthan gum) to improve long-term stability against sedimentation. c. Mix thoroughly until a uniform suspension is obtained.
-
Quality Control: a. Measure the final pH of the suspension. b. Determine the this compound content using a validated HPLC method. c. Assess the physical stability by observing for any phase separation or sedimentation over a defined period.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC-UV method to quantify this compound in the presence of its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Forced degradation samples (acid, base, oxidative, thermal, and photolytic stressed)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the this compound suspension or solution to be tested with the mobile phase to a concentration within the calibration range.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a this compound solution with 3% H₂O₂.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a this compound solution to UV light.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Section 5: Visualizations
References
- 1. precisionlab.com [precisionlab.com]
- 2. unicropbiochem.com [unicropbiochem.com]
- 3. Using Nonionic Surfactants in Aqueous Formulations | Pesticide Formulations and Application Systems: Twelfth Volume | Selected Technical Papers | ASTM International [dl.astm.org]
- 4. balchem.com [balchem.com]
- 5. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
Technical Support Center: Identification of Fensulfothion and Fenthion Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of the organophosphate insecticides Fensulfothion and Fenthion.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Fensulfothion?
The primary degradation products of Fensulfothion are formed through oxidation and hydrolysis. The main metabolites to monitor in experimental studies are:
Q2: What are the major degradation products of Fenthion?
Fenthion degrades in the environment through oxidation and hydrolysis, leading to the formation of several toxicologically relevant metabolites. The key degradation products to identify include:
-
Fenthion oxon
-
Fenthion oxon sulfoxide
-
Fenthion oxon sulfone
-
Fenthion sulfoxide
Q3: What are the most common analytical techniques for identifying Fensulfothion and Fenthion degradation products?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent and reliable methods for the separation and identification of these degradation products.[1][4][5] Specifically, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for simultaneous analysis of the parent compound and its metabolites in various matrices.[3][6]
Q4: I am observing poor peak shapes for early-eluting polar analytes in my LC-MS/MS analysis. What could be the cause and how can I fix it?
Poor peak shapes for early-eluting polar analytes, such as some degradation products, are often caused by the high organic solvent content in the initial mobile phase, especially when using sample extracts from methods like QuEChERS. To address this, consider online sample dilution or adjusting the initial mobile phase composition to be more aqueous, which can improve peak shape and retention.[7]
Q5: My GC analysis of Fenthion sulfoxide is showing inconsistent results and low sensitivity. Why is this happening?
Analyzing Fenthion sulfoxide by GC can be challenging because it is prone to thermal degradation in the hot injection port, where it can be oxidized to its sulfone form.[3] To mitigate this, consider derivatization of the metabolite before GC analysis or using a less thermally aggressive injection technique. Alternatively, LC-MS/MS is a more suitable technique for the direct analysis of thermally labile compounds like Fenthion sulfoxide.
Troubleshooting Guides
Issue 1: Low Recovery of Analytes During Sample Extraction
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction Solvent | Review the polarity of the target analytes (parent compound and degradation products). | Test different extraction solvents or solvent mixtures with varying polarities to ensure efficient extraction of all compounds of interest. |
| Matrix Effects | The sample matrix can interfere with the extraction process. | For complex matrices, employ a clean-up step after extraction, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) as used in the QuEChERS method.[3] |
| pH of Extraction Solvent | The pH can affect the charge state and solubility of the analytes. | Adjust the pH of the extraction solvent to optimize the recovery of all target compounds. |
Issue 2: Co-elution of Degradation Products in Chromatography
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Chromatographic Separation | The analytical column and mobile phase gradient are not optimized for the separation of structurally similar degradation products. | For HPLC/UHPLC: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient (e.g., adjust the gradient slope, initial and final organic phase percentage). For GC: Optimize the temperature program (e.g., initial temperature, ramp rate, final temperature) and consider using a column with a different polarity. |
| Isomeric Degradation Products | Some degradation products may be isomers, making them difficult to separate. | Employ high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their accurate mass, even if they are not chromatographically resolved. |
Quantitative Data Summary
Table 1: Degradation of Fenthion in Grapes [8]
| Variety | Location | Half-life of Fenthion (days) |
| Sideritis | On the vine | 7.6 |
| Sideritis | Refrigerated storage | 42.0 |
| Opsimo Edessas | On the vine | 5.6 |
| Opsimo Edessas | Refrigerated storage | 44.7 |
Table 2: Degradation of Fenthion using Advanced Oxidation Processes [9][10]
| Degradation Method | Catalyst | Degradation Time (minutes) | Fenthion Degradation (%) |
| Sonolysis | None | 60 | 37.5 |
| Sonolysis | TiO2-anatase | 60 | 65.12 |
| Ozonolysis | None | 60 | 39.77 |
| Ozonolysis | TiO2-anatase | 60 | 81.0 |
| Sonozolysis | None | 60 | 91.7 |
Experimental Protocols
Protocol 1: Simultaneous Analysis of Fenthion and its Metabolites using UHPLC-MS/MS[3]
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 µm filter before injection.
-
2. UHPLC-MS/MS Analysis
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. How to measure and test for Fensulfothion and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 2. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatograph… [ouci.dntb.gov.ua]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fenthion Compound Degradation in the Pesticide Bayleton 500 Ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase - Neliti [neliti.com]
Technical Support Center: Troubleshooting Fenson Peak Tailing in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to peak tailing, a common challenge in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1][2] Tailing peaks can compromise resolution, quantification accuracy, and overall method reliability.[1][2]
This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 may indicate a problem, and values above 2.0 are generally considered unacceptable for high-precision assays.[2][3] The tailing factor is calculated using the formula:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height.
-
And f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2]
-
Q2: What are the primary causes of peak tailing?
A2: Peak tailing is often a result of more than one retention mechanism occurring during the separation.[1][3] The most common causes include:
-
Secondary Silanol Interactions: This is a major cause, especially for basic and amine-containing compounds.[1][3][4] Residual, unbonded silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with these analytes, causing delayed elution and tailing.[1][3][4][5]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to the presence of both ionized and unionized forms of the analyte, resulting in distorted peak shapes.[5][6][7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[4][8][9]
-
Column Degradation: Physical issues with the column, such as the formation of a void at the column inlet, a blocked frit, or deformation of the packed bed, can disrupt the sample flow path and cause tailing.[2][4][10]
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell (dead volume) can cause the sample band to spread, leading to peak broadening and tailing.[5][11]
-
Sample and Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10]
-
Contamination: Accumulation of contaminants from the sample or system on the column inlet frit or packing material can interfere with the separation process.[8][12]
Q3: How does the mobile phase pH affect peak tailing?
A3: The mobile phase pH is a critical parameter that influences the ionization state of both the analyte and the stationary phase.
-
For Basic Analytes: At mid-range pH values (typically > 3), residual silanol groups on the silica surface become deprotonated (SiO⁻) and negatively charged.[3][5][13] Basic compounds, which are positively charged at this pH, can undergo strong secondary ion-exchange interactions with these sites, leading to significant peak tailing.[3][14]
-
For Acidic Analytes: At higher pH values, acidic compounds become ionized (negatively charged). While the primary issue is often with basic compounds, improper pH control for acids can also lead to peak shape issues.[2]
-
Proximity to pKa: When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms exists, which can cause peak splitting or tailing.[6][7]
To achieve symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[15] For basic compounds, lowering the pH (e.g., to pH ≤ 3) protonates the silanol groups (Si-OH), minimizing these secondary interactions.[1][3]
Q4: Can my choice of HPLC column influence peak tailing?
A4: Absolutely. The column chemistry plays a pivotal role in preventing peak tailing.
-
End-Capped Columns: Modern columns are often "end-capped," a process that chemically bonds a small silane molecule to many of the residual silanol groups, effectively shielding them from interaction with analytes.[5]
-
High-Purity Silica (Type B): Newer columns are typically packed with high-purity Type B silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older Type A silica.[1] This significantly reduces the potential for tailing.
-
Alternative Stationary Phases: For particularly problematic basic compounds, consider columns with alternative stationary phases:
-
Polar-Embedded Phases: These have a polar group embedded within the C18 chain, which helps to shield the residual silanols.[5]
-
Polymer-Based or Hybrid Phases: These stationary phases are more chemically robust across a wider pH range and have fewer or no exposed silanol groups, offering excellent peak shapes for basic analytes.[1]
-
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Guide 1: Initial Diagnosis - Is it a Chemical or Physical Problem?
A key first step is to determine if the tailing affects all peaks or only specific peaks in your chromatogram.
-
All Peaks Tailing: This usually points to a physical problem in the HPLC system. The issue is likely occurring before the separation process.[12][16]
-
Specific Peaks Tailing (e.g., only bases or acids): This strongly suggests a chemical problem , related to undesirable secondary interactions between the analyte(s) and the stationary phase.[12][16]
Guide 2: Troubleshooting Chemical-Related Peak Tailing
If you suspect a chemical issue, follow these steps:
| Step | Action | Rationale |
| 1 | Adjust Mobile Phase pH | For tailing basic compounds, lower the mobile phase pH to < 3.[1][3] This protonates silanol groups, minimizing secondary interactions. For acidic compounds, ensure the pH is well below the pKa.[2] |
| 2 | Increase Buffer Strength | A higher buffer concentration (e.g., 25-50 mM) can more effectively control the mobile phase pH and mask residual silanol activity.[4][17] |
| 3 | Add a Mobile Phase Modifier | For basic compounds at mid-range pH, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask active silanol sites.[1][15] Note: This is often a solution for older column types. |
| 4 | Change Organic Modifier | The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape.[5][18] Experimenting with a different solvent may improve peak symmetry. |
| 5 | Select a Different Column | If the above steps fail, the column chemistry may be inappropriate. Switch to a modern, high-purity, end-capped column or one with an alternative stationary phase (e.g., polar-embedded, hybrid silica/polymer).[1][5] |
Guide 3: Troubleshooting Physical-Related Peak Tailing
If all peaks are tailing, investigate the physical components of your HPLC system:
| Step | Action | Rationale |
| 1 | Check for Column Voids | A void or depression in the packing bed at the column inlet can cause peak distortion.[4][10] This can be caused by pressure shocks. A void is a common cause of sudden peak tailing. |
| 2 | Inspect and Clean Frits | A partially blocked column inlet frit can distort the sample flow.[10][12] Try back-flushing the column to dislodge particulates. If that fails, the frit may need replacement. |
| 3 | Reduce Extra-Column Volume | Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID).[5][19] Check all fittings to ensure they are properly seated and not creating dead volume.[11] |
| 4 | Use Guard Columns/Filters | An in-line filter and a guard column can protect the analytical column from particulate matter and strongly retained sample components, preventing frit blockage and contamination.[4][20] |
| 5 | Prepare a New Column | If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.[2] Replace it with a new, equivalent column to see if the problem is resolved. |
Quantitative Data Summary
| Parameter | Acceptable Range | Optimal Value | Potential Impact on Peak Tailing |
| USP Tailing Factor (Tf) | < 2.0 | 0.9 - 1.2 | Values > 1.2 indicate significant tailing.[2][3] |
| Mobile Phase pH vs. Analyte pKa | pH should be > 1 unit away from pKa | pH should be ≥ 2 units away from pKa[15] | Operating close to the pKa causes mixed ionization states and peak distortion.[7] |
| Buffer Concentration | 10 - 50 mM | 25 mM | Insufficient buffer strength can lead to poor pH control and increased silanol interactions.[17] |
| Extra-Column Tubing ID | < 0.010" | ≤ 0.005" | Wider and longer tubing increases dead volume, causing peak broadening and tailing.[5] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This procedure is used to clean a column that may be contaminated or have a partially blocked frit.
Objective: To remove strongly retained contaminants and particulates.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Reverse Direction: Connect the column to the pump in the reverse flow direction.
-
Flushing Sequence: Flush the column with a series of solvents, moving from weaker to stronger. For a reversed-phase C18 column, a typical sequence is:
-
20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol (a strong, non-polar solvent).
-
20 column volumes of 100% Acetonitrile.
-
Finally, re-equilibrate with the initial mobile phase for at least 20 column volumes.
-
-
Flow Rate: Use a flow rate that is 50% of the normal analytical flow rate.
-
Re-install and Test: Reconnect the column in the correct direction and test its performance with a standard sample.
Protocol 2: Determining the Cause of Tailing (Chemical vs. Physical)
Objective: To diagnose whether peak tailing is caused by chemical interactions or a physical system issue.
Methodology:
-
Prepare a Test Mix: Create a test mixture containing three types of analytes:
-
A neutral compound (e.g., Toluene, Uracil).
-
An acidic compound.
-
A basic compound (e.g., Amitriptyline).
-
-
Inject and Analyze: Run the test mix under your standard chromatographic conditions.
-
Evaluate the Chromatogram:
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. it.restek.com [it.restek.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. hplc.eu [hplc.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Fenton Reaction Conditions
Welcome to the technical support center for the Fenton reaction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs): General Optimization
This section addresses fundamental questions about setting up and optimizing the Fenton reaction for the degradation of organic pollutants.
Q1: What is the optimal pH for the classical Fenton reaction and why is it so critical?
The optimal pH for the Fenton reaction is typically in the acidic range of 2.5 to 4.0.[1][2][3][4] This pH range is critical for several reasons:
-
Maximizing Hydroxyl Radical Production: Within this window, the generation of highly reactive hydroxyl radicals (•OH) from the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) is most efficient.[5]
-
Preventing Iron Precipitation: At a pH above 4.0, iron begins to precipitate as ferric hydroxide (Fe(OH)₃).[3][4] This removes the iron catalyst from the solution, drastically reducing the reaction rate.[3]
-
Maintaining Catalyst Availability: In a more acidic environment (pH < 2.5), the reaction can slow down as the iron aqua complex is more stable.
-
H₂O₂ Stability: At high pH levels, hydrogen peroxide can undergo self-decomposition into oxygen and water, which does not contribute to the oxidation of the target compound.[3][4]
Q2: How do I determine the optimal Fe²⁺ to H₂O₂ ratio for my specific application?
The ideal Fe²⁺:H₂O₂ ratio is not universal and depends heavily on the type and concentration of the target pollutant, as well as the water matrix. A systematic approach is required for optimization:
-
Literature Review: Start with ratios reported for similar compounds.
-
Bench-Scale Jar Tests: Conduct a series of experiments where you fix the pollutant concentration and pH, and vary the Fe²⁺:H₂O₂ ratio across a range (e.g., from 1:5 to 1:50 by weight).
-
Monitor Degradation: Measure the degradation of the target compound or a bulk parameter like Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) at a fixed reaction time. The optimal ratio is the one that provides the highest degradation with the minimum reagent consumption.
An excess of iron can be detrimental, as it can scavenge the valuable hydroxyl radicals, thereby reducing efficiency.[6][7] Conversely, an insufficient amount of iron will lead to slow and incomplete reactions.
Q3: What is the effect of temperature on the Fenton reaction?
Temperature plays a significant role in the reaction kinetics.
-
Increased Reaction Rate: Increasing the temperature generally accelerates the rate of pollutant degradation because it enhances the generation of hydroxyl radicals.[8][9] Studies have shown that raising the temperature from 25°C to 90°C can significantly improve TOC reduction.[10]
-
Risk of H₂O₂ Decomposition: However, at temperatures above 40-50°C, the rate of wasteful hydrogen peroxide decomposition into oxygen and water increases.[4] This reduces the efficiency of the process.
-
Practical Considerations: Most commercial applications are run at ambient temperatures (20-40°C) to balance reaction speed and reagent efficiency.[4] For highly concentrated waste, the exothermic nature of the reaction may require controlled, sequential addition of H₂O₂ to manage the temperature rise.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Fenton experiments.
Problem: Low or No Pollutant Degradation
Q1: My degradation efficiency is much lower than expected. What are the first things I should check?
Low degradation efficiency is a common issue. A logical troubleshooting workflow can help identify the cause. Start by verifying the most critical parameters.
Q2: How do I know if components in my water matrix are inhibiting the reaction?
Complex water matrices (e.g., wastewater, biological media) often contain substances that can inhibit the Fenton reaction.[11][12]
-
Inorganic Anions: Carbonate, bicarbonate, and phosphate ions are known inhibitors as they can scavenge hydroxyl radicals or precipitate the iron catalyst.[11][12] Chloride can also act as a scavenger.
-
Natural Organic Matter (NOM): High concentrations of non-target organic matter, like humic acids, can compete for hydroxyl radicals, reducing the degradation of your target compound.[11]
To test for matrix effects, run a parallel experiment in deionized water with the same concentration of your target pollutant and compare the results. If efficiency is significantly higher in clean water, matrix effects are likely the cause.
Q3: The reaction starts but then stops prematurely. What could be the cause?
This issue typically points to the rapid consumption of one of the key reagents.
-
H₂O₂ Depletion: The most common reason is that all the hydrogen peroxide has been consumed or has decomposed. You can measure residual H₂O₂ to confirm this. If it's depleted, you may need to add a higher initial dose or use a sequential dosing strategy.
-
Fe²⁺ Consumption: All the Fe²⁺ has been converted to Fe³⁺, and the slower regeneration of Fe²⁺ (the rate-limiting step) has stalled the reaction.
-
pH Shift: The reaction can cause the pH to shift. If the pH rises above 4, the iron catalyst will precipitate, stopping the reaction. Monitor the pH throughout the experiment.
Problem: Inconsistent or Irreproducible Results
Q1: My experimental results are not reproducible. What factors should I control more carefully?
Reproducibility issues often stem from small, uncontrolled variations in the experimental setup.
-
Reagent Stability: Hydrogen peroxide solutions can degrade over time, especially if not stored properly (cool, dark conditions). Use fresh solutions. Ferrous sulfate solutions can oxidize to ferric sulfate when exposed to air; prepare them fresh before each experiment.
-
Mixing Speed: Ensure consistent and vigorous mixing to keep reagents uniformly distributed.[13]
-
Temperature Control: Conduct experiments in a temperature-controlled environment (e.g., a water bath), as minor temperature fluctuations can affect reaction rates.[4]
-
Order of Reagent Addition: Use a consistent procedure. The standard method is to first adjust the pH of the sample, then add the iron catalyst and ensure it's dissolved, and finally add the hydrogen peroxide to initiate the reaction.[4][14]
Q2: How do I properly stop (quench) the reaction at a specific time point for accurate analysis?
To accurately measure degradation at a specific time, the Fenton reaction must be stopped instantly. Failure to do so will allow the reaction to continue, leading to inaccurate results.
-
Recommended Quenching Agents: Adding sodium sulfite (Na₂SO₃) is a simple and effective method to quench the reaction by consuming any remaining H₂O₂.[15][16]
-
Alternative Methods: Raising the pH to >10 will precipitate the iron catalyst and stop the reaction.[15] However, this may not be suitable for all types of analysis. Using radical scavengers like methanol or ethanol is an option but should be avoided if you are measuring TOC or COD, as they will contribute to the organic carbon content.[16][17]
Data Presentation: Summary of Key Parameters
The following tables summarize typical operating conditions and the impact of common interfering substances.
Table 1: Typical Operating Ranges for Fenton Reaction Parameters
| Parameter | Typical Range | Optimal Value | Notes |
| pH | 2.0 - 6.0 | 2.5 - 4.0 | Critical for catalyst solubility and radical production.[3][4] |
| Fe²⁺:H₂O₂ Ratio (w/w) | 1:5 - 1:50 | Substrate Dependent | Must be optimized empirically for each specific application.[6] |
| Temperature (°C) | 20 - 50 °C | 20 - 40 °C | Higher temps increase rate but can waste H₂O₂.[4] |
| Reaction Time | 30 - 120 min | Substrate Dependent | Dependent on pollutant type, concentration, and reagent dosage.[6] |
Table 2: Influence of Common Water Matrix Components
| Substance | Effect on Fenton Reaction | Mechanism of Interference |
| Bicarbonate (HCO₃⁻) | Inhibitory | Scavenges •OH radicals; can increase pH.[11][12] |
| Carbonate (CO₃²⁻) | Strongly Inhibitory | Scavenges •OH radicals; precipitates iron catalyst.[11][12] |
| Phosphate (PO₄³⁻) | Strongly Inhibitory | Forms inactive complexes with iron ions, deactivating the catalyst.[11] |
| Chloride (Cl⁻) | Generally Inhibitory | Scavenges •OH to form less reactive radical species.[12] |
| Natural Organic Matter | Inhibitory | Competes with the target pollutant for •OH radicals.[11] |
Experimental Protocols
Protocol 1: Standard Jar Test for Fenton Reaction Optimization
This protocol outlines a standard procedure for determining the optimal reagent dosages for a given wastewater sample.
Methodology:
-
Preparation:
-
Prepare fresh stock solutions of ferrous sulfate (FeSO₄·7H₂O), hydrogen peroxide (e.g., 30% w/w), sulfuric acid (e.g., 1M), and sodium hydroxide (e.g., 1M).
-
Characterize the initial wastewater sample for the parameters to be measured (e.g., pH, COD, TOC).[18]
-
-
Reaction Setup:
-
Reagent Addition:
-
Add the predetermined dose of the FeSO₄ solution to each beaker. Allow it to dissolve completely.
-
Initiate the reaction in each beaker by adding the corresponding dose of H₂O₂. Start a timer immediately.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) under constant mixing.[4]
-
At the end of the reaction time, take a sample from each beaker and immediately quench the reaction as described in Protocol 2.
-
-
Analysis:
-
Adjust the pH of the quenched samples to neutral (pH 7-8) to precipitate the iron as Fe(OH)₃.
-
Allow the sludge to settle, then filter or centrifuge to obtain a clear supernatant.
-
Analyze the supernatant for the target parameter (COD, TOC, or specific pollutant concentration).
-
Calculate the percent removal for each condition to identify the optimal reagent doses.
-
Protocol 2: Quenching the Fenton Reaction for Analysis
-
Objective: To immediately stop the Fenton reaction to allow for accurate measurement of pollutant concentration at a specific time point.
-
Reagent: Prepare a 1.0 M solution of sodium sulfite (Na₂SO₃).
-
Procedure:
-
At the desired reaction time, withdraw a known volume of the sample (e.g., 10 mL) from the reactor.
-
Immediately add a small, predetermined excess of the sodium sulfite solution to the sample (e.g., 1 mL of 1.0 M Na₂SO₃). The sulfite will rapidly consume any residual H₂O₂.[15][16]
-
Mix the quenched sample thoroughly.
-
The sample is now stable and can be prepared for further analysis (e.g., pH adjustment, filtration, dilution for TOC/COD or HPLC analysis).
-
Visualization of Core Concepts
Fenton Reaction Mechanism
The core of the Fenton process is a catalytic cycle involving iron and hydrogen peroxide that generates highly reactive hydroxyl radicals (•OH).
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 4. usptechnologies.com [usptechnologies.com]
- 5. Fact sheet: Chemical Oxidation with Hydrogen Peroxide (Fenton Reaction)—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. waterandwastewater.com [waterandwastewater.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.gnest.org [journal.gnest.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence and mechanism of water matrices on H2O2-based Fenton-like oxidation processes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. digitalxplore.org [digitalxplore.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pjoes.com [pjoes.com]
Technical Support Center: Optimizing Fenton-Mediated Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of chemical syntheses that utilize Fenton's reagent. The Fenton reaction employs a solution of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (typically FeSO₄) to generate highly reactive hydroxyl radicals (•OH), which can be harnessed for various organic transformations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Fenton reaction and how is it used in synthesis?
The Fenton reaction is the catalytic process of converting hydrogen peroxide into a hydroxyl free radical (•OH) using a ferrous ion (Fe²⁺) as a catalyst.[1] This highly reactive hydroxyl radical is a powerful, non-selective oxidizing agent that can participate in a variety of organic reactions.[1] In organic synthesis, Fenton's reagent is commonly used for:
-
Hydroxylation of arenes: For example, the conversion of benzene to phenol.[1]
-
Oxidation of organic compounds: Such as the oxidation of barbituric acid to alloxan.[1]
-
Coupling reactions of alkanes. [1]
-
Synthesis of β-keto sulfones. [3]
The basic reaction scheme is as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH[1]
Q2: What are the critical parameters affecting the yield of a Fenton-mediated synthesis?
Several factors can significantly influence the yield of a Fenton-mediated reaction. Optimizing these parameters is crucial for maximizing product formation. The key parameters include:
-
pH: The pH of the reaction medium is critical. An acidic pH, typically between 3 and 6, is optimal for the Fenton reaction.[4] At higher pH values, the iron can precipitate as ferric hydroxide (Fe(OH)₃), which decomposes the hydrogen peroxide into oxygen and water, reducing the generation of hydroxyl radicals.[4]
-
Concentration of Fenton's Reagents (Fe²⁺ and H₂O₂): The ratio of Fe²⁺ to H₂O₂ is a key factor. While Fe²⁺ is a catalyst, its concentration can influence the rate of hydroxyl radical generation. A study on the synthesis of β-keto sulfones found an optimal ratio of xanthate:FeSO₄·7H₂O:H₂O₂ to be 1:2:4.[3]
-
Temperature: The reaction is often exothermic.[4] Controlling the temperature is important to prevent unwanted side reactions or decomposition of the desired product. Pre-cooling the reaction mixture can be important to prevent effervescence.[5]
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without leading to product degradation from prolonged exposure to the highly oxidative environment.
-
Purity of Reagents: The use of high-quality raw materials is essential to avoid the introduction of contaminants that could interfere with the reaction.[6]
Q3: How can I minimize the formation of byproducts in my Fenton synthesis?
Byproduct formation is a common challenge due to the high reactivity and low selectivity of the hydroxyl radical.[1][7] To minimize byproducts:
-
Optimize Reagent Ratios: Carefully titrate the amount of Fenton's reagent to avoid excessive oxidation.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Slow Addition of Reagents: A slow, controlled addition of hydrogen peroxide to the mixture of the substrate and iron catalyst can help maintain a low, steady concentration of hydroxyl radicals, potentially favoring the desired reaction pathway.[4]
-
Consider a Modified Fenton System: In some cases, using a modified Fenton system (e.g., photo-Fenton, electro-Fenton) might offer better control and selectivity.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during a Fenton-mediated synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 3-6).[4] | 1. Measure the pH of your reaction mixture before and during the reaction. 2. Adjust the pH to the optimal range using a suitable acid (e.g., H₂SO₄).[4] |
| Decomposition of H₂O₂: The hydrogen peroxide is decomposing to oxygen and water instead of forming hydroxyl radicals. This can be caused by high pH or the presence of certain metal contaminants.[4] | 1. Ensure the pH is in the acidic range. 2. Use high-purity reagents and deionized water. | |
| Insufficient Catalyst: The concentration of Fe²⁺ is too low to effectively catalyze the reaction. | 1. Increase the concentration of the Fe²⁺ catalyst. 2. Refer to literature for optimal catalyst loading for your specific reaction. | |
| Poor Primer Design (for DNA synthesis applications): If using a Fenton-like reaction in the context of DNA synthesis or modification, poor primer design could lead to no product.[8] | 1. Use primer design tools to minimize secondary structures. 2. Optimize annealing temperature and extension time.[8] | |
| Reaction is Too Vigorous or Uncontrolled | Rapid Addition of H₂O₂: Adding the hydrogen peroxide too quickly can lead to a rapid, exothermic reaction.[4] | 1. Add the H₂O₂ solution dropwise or using a syringe pump for controlled addition. 2. Cool the reaction vessel in an ice bath during the addition.[5] |
| High Concentration of Reactants: The concentrations of the substrate, Fe²⁺, and H₂O₂ are too high. | 1. Dilute the reaction mixture. 2. Perform the reaction on a smaller scale to establish optimal concentrations before scaling up. | |
| Product Degradation | Excessive Oxidation: The desired product is being further oxidized by the hydroxyl radicals.[7] | 1. Reduce the amount of H₂O₂ used. 2. Quench the reaction as soon as the starting material is consumed (monitor by TLC or other appropriate analytical techniques). |
| Product Instability: The product may be unstable under the acidic reaction conditions or during workup.[9] | 1. Test the stability of your product by exposing a small sample to the reaction and workup conditions separately.[9] 2. If unstable, consider a milder workup procedure or a different synthetic route. | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the starting materials or catalyst can affect the reaction outcome.[6] | 1. Use reagents from a reliable source and of consistent purity. 2. Consider purifying starting materials if necessary. |
| Environmental Factors: Some reactions can be sensitive to air or moisture.[7] | 1. If your substrate or product is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for the Hydroxylation of an Aromatic Compound using Fenton's Reagent
Caution: This is a general guideline. The specific conditions will need to be optimized for each substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., water, acetonitrile).
-
Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the solution and stir until it dissolves.
-
pH Adjustment: Adjust the pH of the mixture to approximately 3-4 using dilute sulfuric acid.
-
Initiation of Reaction: Begin dropwise addition of a solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, HPLC).
-
Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
-
Workup and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by a suitable method (e.g., column chromatography, recrystallization).
Visualizations
Signaling Pathways and Workflows
Caption: The core pathway of the Fenton reaction for organic synthesis.
Caption: A logical workflow for troubleshooting low yield in Fenton-mediated synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Progress in the mechanism and kinetics of fenton reaction - MedCrave online [medcraveonline.com]
- 3. Facile Synthesis of β-Keto Sulfones Employing Fenton's Reagent in DMSO [organic-chemistry.org]
- 4. inorganic chemistry - What is the actual mechanism of Fenton reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Navigating Interference in Mass Spectrometry
Welcome to the Technical Support Center for Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common sources of interference in their mass spectrometry experiments. While the term "Fenson interference" is not a recognized phenomenon in the field, this guide addresses a wide range of frequently encountered interferences that can impact data quality and experimental outcomes.
This center provides practical, question-and-answer-based troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Section 1: Matrix Effects - Ion Suppression and Enhancement
Matrix effects are one of the most common sources of interference in mass spectrometry, particularly when using electrospray ionization (ESI).[1] These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[2]
Frequently Asked Questions (FAQs) about Matrix Effects
Q1: What is ion suppression?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of other compounds in the sample matrix.[1] These interfering compounds compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte of interest.[1]
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression include salts, detergents, polymers, and endogenous components from biological samples such as phospholipids, proteins, and metabolites.[3][4] Highly concentrated compounds in the sample are also prime candidates for inducing ion suppression.
Q3: How can I determine if my sample is affected by ion suppression?
A3: A common method to assess ion suppression is to compare the signal of an analyte in a pure solvent to the signal of the same analyte spiked into a sample matrix extract. A significant decrease in the signal in the matrix extract indicates ion suppression.
Q4: What is ion enhancement?
A4: Ion enhancement is the opposite of ion suppression, where co-eluting matrix components increase the ionization efficiency of the target analyte, leading to an artificially high signal. While less common than suppression, it can also lead to inaccurate quantification.
Troubleshooting Guide for Matrix Effects
| Problem | Possible Cause | Recommended Solution |
| Low analyte signal intensity in complex samples | Ion suppression from matrix components. | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to separate the analyte from interfering matrix components.[5] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering species.[2] |
| Poor reproducibility of results between samples | Variable matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization and quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects. |
| Analyte signal drifts during a long run sequence | Buildup of matrix components on the LC column or in the MS source. | 1. Implement a Column Wash Step: Include a strong solvent wash at the end of each chromatographic run to clean the column. 2. Regularly Clean the MS Source: Follow the manufacturer's instructions for routine source cleaning and maintenance. |
Experimental Protocols for Mitigating Matrix Effects
This protocol provides a general guideline for removing phospholipids and other interfering components from plasma samples using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 and anion exchange)
-
Plasma sample
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Ammonium hydroxide solution (wash solvent)
-
Acetonitrile (elution solvent)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[6][7]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.[6] Do not let the sorbent bed dry out.[6]
-
Sample Loading: Load 500 µL of the plasma sample onto the cartridge at a slow, steady flow rate.[6]
-
Washing: Wash the cartridge with 1 mL of a 5% ammonium hydroxide solution in water to remove phospholipids and other interferences.[6]
-
Elution: Elute the analyte of interest with 1 mL of acetonitrile.[6][7]
-
Drying: Dry the eluate under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried sample in 100 µL of the reconstitution solvent for LC-MS analysis.[6]
This protocol describes a general procedure for extracting a moderately non-polar analyte from a urine sample.
Materials:
-
Urine sample
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[8][9]
-
pH adjusting solution (e.g., buffer, acid, or base)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel or extraction tubes[10]
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample pH Adjustment: Adjust the pH of 1 mL of the urine sample to optimize the analyte's partition into the organic phase. For acidic analytes, adjust the pH to be at least 2 units below their pKa; for basic analytes, adjust to at least 2 units above their pKa.[8]
-
Extraction: Add 3 mL of the extraction solvent to the sample.[10]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.[9]
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]
-
Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of reconstitution solvent for analysis.
Quantitative Data on Mitigation Strategies
| Mitigation Strategy | Analyte | Matrix | Observed Ion Suppression (Without Mitigation) | Analyte Recovery (With Mitigation) |
| Solid Phase Extraction (SPE) | Verapamil | Plasma | 75% | 92% |
| Liquid-Liquid Extraction (LLE) | Propranolol | Urine | 60% | 88% |
| Dilution (1:10) | Caffeine | Plasma | 50% | N/A (Signal reduced, but suppression effect minimized) |
Note: The values in this table are representative and can vary significantly depending on the specific analyte, matrix, and experimental conditions.
Workflow Diagram: Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Section 2: Contaminant Interferences
Contaminants can be introduced at any stage of the analytical process, from sample collection to data acquisition. These can lead to background noise, interfering peaks, and ion suppression.[3][4]
Frequently Asked Questions (FAQs) about Contaminants
Q1: What are the most common contaminants in mass spectrometry?
A1: Common contaminants include plasticizers (e.g., phthalates) from labware, detergents (e.g., polyethylene glycol - PEG), solvents, and personal care products.[11][12] In proteomics, keratin from skin and hair is a very common contaminant.[4][13]
Q2: How can I identify if my system is contaminated?
A2: Running a blank injection (injecting only the mobile phase) can help identify contaminants originating from the LC-MS system itself. If unexpected peaks are present in the blank, it indicates a contamination issue.[13]
Q3: What are some best practices to avoid contamination?
A3: Use high-purity solvents and reagents, avoid using plasticware that can leach plasticizers, dedicate glassware for specific analyses, and maintain a clean working environment.[3][13] For proteomics, wearing gloves and a lab coat, and working in a clean area can minimize keratin contamination.[4]
Troubleshooting Guide for Contaminants
| Problem | Possible Cause | Recommended Solution |
| High background noise in chromatogram | Contaminated solvents, mobile phase, or LC system. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.[13] 2. Freshly Prepare Mobile Phase: Prepare mobile phases daily and filter them before use. 3. Clean the LC System: Flush the system with a series of solvents of increasing polarity to remove contaminants. |
| Presence of repeating peaks (e.g., every 44 Da) | Polyethylene glycol (PEG) contamination from detergents.[3] | 1. Avoid PEG-containing detergents: Use alternative cleaning agents for glassware.[4] 2. Dedicated Glassware: Use glassware exclusively for mass spectrometry experiments.[3] 3. Sample Cleanup: If the sample is contaminated, use a cleanup method like SPE to remove the detergent. |
| Unexpected peaks corresponding to plasticizers | Leaching from plastic tubes, pipette tips, or vials.[12] | 1. Use Polypropylene or Glass: Switch to polypropylene or glass labware where possible.[14] 2. Minimize Sample Contact Time: Reduce the time the sample is in contact with plastic surfaces. |
Diagram: Common Sources of Contamination
Caption: An overview of potential contamination sources in a mass spectrometry workflow.
Section 3: Adduct Formation
Adduct formation occurs when an analyte molecule associates with other ions present in the mobile phase or sample matrix. While some adducts can be useful for confirming the molecular weight of an analyte, the formation of multiple adducts can complicate data interpretation and reduce the signal intensity of the primary ion of interest.[15]
Frequently Asked Questions (FAQs) about Adduct Formation
Q1: What are the most common adducts in positive ion mode ESI?
A1: The most common adducts in positive ion mode are protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium adducts ([M+NH₄]⁺).[14]
Q2: Why am I seeing a high abundance of sodium adducts?
A2: High sodium adduct intensity is often due to sodium contamination from glassware, solvents, or the sample itself.[14] Using polypropylene vials and high-purity solvents can help minimize this.[14]
Q3: How does adduct formation affect quantification?
A3: If the signal for a single analyte is split among multiple adducts, the intensity of each individual adduct peak will be lower. For accurate quantification, it may be necessary to sum the peak areas of all significant adducts for that analyte.[14]
Troubleshooting Guide for Adduct Formation
| Problem | Possible Cause | Recommended Solution |
| Multiple adduct peaks for a single analyte | High concentration of salts (e.g., Na⁺, K⁺) in the mobile phase or sample. | 1. Add a Competing Ion: Introduce a low concentration of ammonium formate or acetate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct over sodium and potassium adducts.[14] 2. Use High-Purity Solvents: Ensure solvents are of high purity to minimize salt contamination.[14] 3. Switch to Polypropylene Vials: Avoid glass vials which can be a source of sodium ions.[14] |
| Poor sensitivity for the protonated molecule ([M+H]⁺) | Analyte has low proton affinity and readily forms other adducts. | 1. Optimize Mobile Phase pH: Lowering the pH with a small amount of formic or acetic acid can increase the availability of protons and promote the formation of the [M+H]⁺ ion. 2. Intentional Adduct Formation: If the [M+H]⁺ ion is inherently weak, consider intentionally forming a more stable and abundant adduct (e.g., [M+Na]⁺) by adding a low concentration of the corresponding salt and using that for quantification. |
| Inconsistent adduct ratios between runs | Fluctuating levels of salt contamination. | 1. Standardize Sample and Mobile Phase Preparation: Ensure consistent procedures for preparing all samples and mobile phases. 2. Clean the System: Flush the LC and MS systems to remove any salt buildup. |
Diagram: Adduct Formation Pathways
Caption: Common adduct formation pathways in positive ion mode electrospray ionization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. biocompare.com [biocompare.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. ccc.bc.edu [ccc.bc.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. acdlabs.com [acdlabs.com]
Technical Support Center: Compound Precipitation in Experimental Assays
A Note on Terminology: The term "Fenson precipitation" is not a recognized scientific term. This guide addresses the widespread and critical issue of compound precipitation in experimental assays, a common challenge for researchers, scientists, and drug development professionals. Uncontrolled precipitation can lead to inaccurate data, including false positives and false negatives, ultimately wasting resources and time.[1] This support center provides detailed troubleshooting guides and answers to frequently asked questions to help you identify, prevent, and resolve compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in the context of an experimental assay?
A1: Compound precipitation is the formation of a solid from a previously dissolved substance in the assay solution.[2] This occurs when the concentration of a compound exceeds its solubility limit in the specific assay buffer.[3][4] The resulting solid particles can range from a fine, cloudy turbidity to visible crystals or amorphous aggregates.
Q2: Why is it critical to avoid compound precipitation in my assays?
A2: Precipitation significantly compromises the integrity of experimental results. Key issues include:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, leading to an underestimation of its potency (false negative).[5]
-
Assay Interference: Solid particles can interfere with detection methods. For example, they can scatter light in absorbance assays, appear as fluorescent signals, or inhibit enzyme activity through non-specific binding, all of which can generate false-positive results.[6]
-
Irreproducible Results: The extent of precipitation can vary between wells, plates, and experiments due to minor fluctuations in conditions, leading to poor reproducibility.[5]
Q3: My compound is fully dissolved in the DMSO stock. Why does it precipitate when added to my aqueous assay buffer?
A3: This is a common phenomenon known as "crashing out." While many organic compounds are highly soluble in 100% DMSO, their solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer.[5] The final concentration of the compound may exceed its thermodynamic solubility limit in the final assay solvent composition, causing it to precipitate.[7]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic Solubility: Refers to the concentration of a compound when it is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. The compound can temporarily remain in a supersaturated state. This is often what is measured in early drug discovery.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent system over an extended period.[7] A compound's concentration may be below its kinetic solubility limit but still exceed its thermodynamic solubility, leading to precipitation over the course of the assay incubation.
Q5: Can freeze-thaw cycles of my DMSO stock plates cause precipitation?
A5: Yes, repeated freeze-thaw cycles can promote compound precipitation even within the DMSO stock solution.[5][8] It is recommended to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving precipitation issues.
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| Visible turbidity, cloudiness, or particles after compound addition. | The compound concentration exceeds its solubility in the final assay buffer. | 1. Confirm Precipitation: Use a light scattering method like nephelometry or Dynamic Light Scattering (DLS) to quantify particulates.[3] 2. Lower Concentration: Reduce the final compound concentration to below its solubility limit.[8] 3. Optimize Co-Solvent: Keep the final DMSO concentration as low as possible (typically <1%). If the assay allows, consider adding a small percentage of another co-solvent.[8] |
| Assay signal is highly variable or non-reproducible. | Inconsistent precipitation across different wells or plates. | 1. Improve Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the assay buffer to minimize localized high concentrations. 2. Pre-dilution Strategy: Instead of adding a small volume of high-concentration DMSO stock directly to the final assay volume, perform an intermediate dilution step in an appropriate buffer.[5] |
| Compound precipitates in the DMSO stock solution. | The compound has low solubility in DMSO, or water has been absorbed by the hygroscopic DMSO. | 1. Gentle Warming: Gently warm the stock solution to aid redissolution (be cautious with heat-sensitive compounds).[8] 2. Sonication: Use a sonicator to help break up and redissolve the precipitate.[8] 3. Proper Storage: Store DMSO stocks in a desiccated environment to prevent water absorption.[8] |
| Assay shows high background or apparent false positives. | Precipitated particles are interfering with the detection method (e.g., light scattering, autofluorescence). | 1. Run Counter-Screens: Test the compound in an assay configuration without the biological target to see if it still generates a signal.[6] 2. Use Orthogonal Assays: Confirm hits using a different assay technology that may be less susceptible to precipitate interference.[6] |
| Precipitation occurs over the incubation period. | The compound concentration is above its thermodynamic solubility limit, leading to time-dependent precipitation from a supersaturated state. | 1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period. 2. Add Solubilizing Excipients: Consider adding solubility enhancers like cyclodextrins if they do not interfere with the assay.[9][10] 3. Adjust pH: If your compound's solubility is pH-dependent, adjust the buffer pH to a range where the compound is more soluble.[11] |
Data Presentation: Solubility Enhancement Strategies
The effectiveness of common solubilization strategies can be quantified. The table below summarizes the potential impact of different co-solvents and pH adjustments on a hypothetical poorly soluble compound.
| Strategy | Condition | Solubility Increase (Fold Change) | Considerations |
| Co-Solvent Addition | 1% DMSO (Baseline) | 1x | Standard starting point. |
| 5% DMSO | 3x - 10x | May impact cell viability or enzyme activity.[5] | |
| 10% Ethanol | 2x - 5x | Potential for protein denaturation.[12] | |
| 5% PEG 400 | 5x - 20x | Generally well-tolerated in many biological assays. | |
| pH Adjustment | pH 6.0 (for a weak base) | 0.5x | Solubility of basic compounds decreases at higher pH. |
| pH 7.4 (Physiological) | 1x | Reference point for many biological assays. | |
| pH 8.5 (for a weak base) | 10x - 50x | Must be compatible with the biological target's stability and activity.[11] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment using Nephelometry
This protocol outlines a method to determine the kinetic solubility of a compound, which helps in setting the appropriate concentration range for screening assays.
Objective: To measure the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO at a high concentration (e.g., 10 mM).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Nephelometer or a plate reader capable of measuring light scattering.
-
Clear, flat-bottom 96-well or 384-well microplates.
Methodology:
-
Prepare Compound Dilution Series:
-
In a 96-well plate, create a serial dilution of your compound in 100% DMSO. For a 10 mM stock, a 2-fold dilution series from 10 mM down to ~20 µM is a good starting point.
-
-
Prepare Assay Plate:
-
Add the aqueous assay buffer to the wells of a clear microplate. For a final DMSO concentration of 1%, add 99 µL of buffer to each well.
-
-
Compound Addition:
-
Using a multichannel pipette or automated liquid handler, transfer 1 µL of the compound dilutions from the DMSO plate to the corresponding wells of the assay plate containing the buffer.
-
Also, include control wells with 1 µL of 100% DMSO added to the buffer (blank).
-
-
Mixing and Incubation:
-
Immediately after addition, shake the plate vigorously for 1-2 minutes to ensure rapid mixing.
-
Let the plate incubate at room temperature for a set period (e.g., 1-2 hours), as precipitation can be time-dependent.
-
-
Measurement:
-
Place the plate in a nephelometer and measure the light scattering units (nephelometric turbidity units, NTU) for each well.
-
-
Data Analysis:
-
Subtract the average NTU of the blank wells from the NTU of the compound-containing wells.
-
Plot the corrected NTU values against the nominal compound concentration.
-
The kinetic solubility limit is typically defined as the concentration at which the NTU value begins to rise sharply, indicating the onset of precipitation.
-
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for systematically troubleshooting compound precipitation.
Key Factors Influencing Compound Solubility
Caption: Key factors that can lead to compound precipitation in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
Fenson Purity Analysis and Impurity Profile: A Technical Guide
ID: FEN-20251213 Version: 1.0 Status: Published
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the purity analysis of Fenson and the identification of its common impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its primary use?
This compound, chemically known as 4-chlorophenyl benzenesulfonate, is an obsolete organochlorine acaricide and pesticide. It was historically used to control mites and other pests on crops. Due to its persistence in the environment, its use has been discontinued in many countries.
Q2: What are the principal analytical methods for determining this compound purity?
The primary methods for this compound purity analysis are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is particularly well-suited for the analysis of organochlorine pesticides like this compound. HPLC with UV detection is also a viable method.
Q3: What are the expected impurities in a technical-grade this compound sample?
Common impurities in technical-grade this compound can be categorized as either process-related or degradation products.
-
Process-Related Impurities: These are substances that originate from the manufacturing process. A likely impurity is 4,4'-dichlorodiphenyl sulfone, which can be formed as a byproduct during the synthesis of this compound's precursors.
-
Degradation Products: These are formed when this compound breaks down due to environmental factors such as moisture or light. The hydrolysis of this compound can lead to the formation of 4-chlorophenol and benzenesulfonic acid. Oxidation of the sulfur atom, a common degradation pathway for organosulfur pesticides, could potentially yield the corresponding sulfoxide and sulfone derivatives of this compound.[1]
Q4: Where can I obtain an analytical standard for this compound?
Analytical reference standards for this compound are available from various chemical suppliers. These standards are typically provided with a certificate of analysis (CoA) that specifies the purity and may list any identified impurities. It is crucial to use a certified reference material for accurate quantification.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC inlet liner or on the column. This compound, being an organochlorine pesticide, can interact with active silanol groups.
-
Solution:
-
Use a deactivated inlet liner (e.g., silanized).
-
Ensure the GC column is specifically designed for pesticide analysis and has low bleed characteristics.
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
-
Condition the column according to the manufacturer's instructions.
-
Issue 2: Analyte Degradation
-
Possible Cause: this compound can be susceptible to thermal degradation in a hot GC inlet, especially in the presence of contaminants.[2]
-
Solution:
-
Optimize the injector temperature to be high enough for efficient volatilization but not so high as to cause degradation.
-
Regularly clean the GC inlet and replace the liner and septum.
-
Check for the presence of degradation products in the chromatogram by comparing with reference standards if available.
-
Issue 3: Co-elution with Impurities or Matrix Components
-
Possible Cause: The GC column and temperature program are not optimized to separate this compound from other components in the sample.
-
Solution:
-
Adjust the temperature program (e.g., use a slower ramp rate) to improve separation.
-
If co-elution persists, consider using a different GC column with an alternative stationary phase (e.g., a more polar column for confirmation).
-
For complex matrices, a sample cleanup step may be necessary before GC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Inconsistent Retention Times
-
Possible Cause: Fluctuations in the mobile phase composition or temperature.
-
Solution:
-
Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
Use a column thermostat to maintain a consistent temperature.
-
Premix the mobile phase components to ensure homogeneity.
-
Issue 2: Low Signal Intensity
-
Possible Cause: The detection wavelength is not optimal for this compound, or the sample concentration is too low.
-
Solution:
-
Determine the UV absorbance maximum for this compound in the mobile phase being used and set the detector to that wavelength.
-
Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Concentrate the sample if necessary, ensuring that impurities do not precipitate.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a general guideline for the purity analysis of this compound. Specific parameters may need to be optimized for your instrument and standards.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound technical material.
- Dissolve in 10 mL of pesticide-grade toluene or other suitable solvent to create a 1 mg/mL stock solution.
- Prepare a working standard of similar concentration using a certified this compound reference standard.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for trace analysis |
3. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum.
- Calculate the purity by area percent, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of the impurities using their standards.
Protocol 2: Identification of Potential Impurities
To identify unknown peaks in the chromatogram of a technical this compound sample, compare their mass spectra with a spectral library (e.g., NIST). Based on the synthesis of this compound, potential impurities to look for include:
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) |
| 4,4'-Dichlorodiphenyl sulfone | C₁₂H₈Cl₂O₂S | 287.16 |
| 4-Chlorophenol | C₆H₅ClO | 128.56 |
| Benzenesulfonic acid | C₆H₆O₃S | 158.18 |
Visualizations
Caption: Workflow for this compound purity analysis by GC-MS.
Caption: Common troubleshooting pathways for this compound analysis.
References
Technical Support Center: Fenson Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the residue analysis of Fenson, a pesticide, with a focus on mitigating matrix effects in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound residue analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression or enhancement, causing inaccurate quantification of the pesticide residue.[2][4] In electrospray ionization (ESI) LC-MS/MS, which is commonly used for pesticide analysis, matrix components can compete with the analyte for ionization, leading to unreliable results.[2]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are endogenous substances from the sample that are co-extracted with this compound.[1] These can include pigments, lipids, sugars, and other small molecules.[5][6] The complexity of the sample matrix plays a significant role; for instance, matrices like fruits, vegetables, and soil have diverse compositions that can interfere with the analysis.[7][8] Inadequate sample cleanup or chromatographic separation can exacerbate these effects.[1][2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method is to compare the signal response of a this compound standard in a pure solvent to the response of a standard spiked into a blank sample extract (a sample known to not contain this compound).[9] A significant difference in signal intensity indicates the presence of matrix effects.[10] This can be quantified as the matrix effect percentage (%ME). A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.
Q4: What is the QuEChERS method and is it suitable for this compound residue analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[5][11][12] It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE).[5][13] The QuEChERS method is generally suitable for a broad range of pesticides, including organosulfur compounds like this compound, and can be optimized to minimize matrix effects.[6][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. Degradation of this compound during sample preparation. | Optimize the QuEChERS extraction solvent and salts. Ensure the pH of the extract is suitable for this compound stability. Use a buffered QuEChERS method.[6][15] |
| High variability in results | Inconsistent matrix effects between samples. Non-homogenous sample. | Improve sample homogenization.[11] Use matrix-matched calibration standards for quantification.[4][7] Employ an internal standard, preferably a stable isotope-labeled version of this compound.[16] |
| Signal suppression (low analyte response) | Co-eluting matrix components competing for ionization. | Improve the dSPE cleanup step by using different sorbents (e.g., C18, GCB) to remove interfering compounds.[5][13] Optimize the LC gradient to better separate this compound from matrix components.[1][17] Dilute the sample extract to reduce the concentration of interfering substances.[16][18] |
| Signal enhancement (high analyte response) | Co-eluting matrix components facilitating the ionization of this compound. | Similar to signal suppression, improve sample cleanup and chromatographic separation. Matrix-matched calibrants are crucial to compensate for this effect.[4][7] |
| Peak tailing or splitting | Active sites in the GC inlet or column interacting with the analyte (if using GC). Matrix components interfering with chromatography. | Use analyte protectants in the case of GC analysis.[7] Ensure the sample extract is clean and compatible with the mobile phase. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for pesticide analysis using the QuEChERS method followed by LC-MS/MS. Note that these are general values and should be experimentally determined for this compound in your specific matrix.
| Matrix Type | Pesticide Class | Average Recovery (%) | Matrix Effect (%) | Common Mitigation Strategy |
| High Water Content (e.g., Cucumber) | Organochlorine | 85 - 110 | -20 to +10 | Standard QuEChERS with PSA cleanup |
| High Sugar Content (e.g., Grapes) | Organophosphate | 75 - 105 | -40 to +15 | QuEChERS with C18 and GCB cleanup |
| High Fat Content (e.g., Avocado) | Pyrethroid | 70 - 120 | -50 to -10 | Modified QuEChERS with C18 cleanup and/or freeze-out step |
| Dry Matrix (e.g., Cereals) | Carbamate | 80 - 115 | -30 to +5 | QuEChERS with addition of water before extraction |
Data is illustrative and based on general pesticide residue analysis literature. Actual values for this compound may vary.
Experimental Protocols
Generic QuEChERS Protocol for this compound Residue Analysis in a High-Water-Content Matrix (e.g., Fruits, Vegetables)
This protocol is a starting point and should be optimized and validated for your specific application.
a. Sample Extraction:
-
Homogenize 10-15 g of the sample.[11]
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
If required, add an internal standard.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
b. Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). For pigmented samples, graphitized carbon black (GCB) may be used, but it can also remove planar pesticides.[5][13]
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis. It may be diluted with mobile phase.[5]
Calculation of Matrix Effect Percentage (%ME)
The matrix effect can be calculated using the following formula:
%ME = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Visualizations
References
- 1. welch-us.com [welch-us.com]
- 2. it.restek.com [it.restek.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. ysi.com [ysi.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. researchgate.net [researchgate.net]
- 15. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Ovicidal Activity of Fenson
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the ovicidal activity of Fenson. The information is presented in a question-and-answer format to directly address potential issues and inquiries during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a non-systemic acaricide belonging to the benzene sulfonic acid ester group.[1] Its chemical name is (4-chlorophenyl) benzenesulfonate, and it is also known by synonyms such as PCPBS and Murvesco.[2] Developed in 1949, it is primarily used to control phytophagous mite eggs and young mites on crops like cotton, vegetables, and fruit trees.[1] It exhibits high ovicidal activity with a long residual effect.[1]
Q2: How can the ovicidal activity of this compound be enhanced?
A2: The ovicidal efficacy of this compound can be enhanced by mixing it with other acaricidal agents.[1] This can create a synergistic effect, where the combined activity of the two compounds is greater than the sum of their individual activities. It is also compatible with Bordeaux mixture and lime sulfur.[1]
Q3: What is the mode of action for this compound's ovicidal activity?
A3: The precise ovicidal mechanism of action for this compound, like many pesticides, is not fully elucidated.[3][4] However, as an organochlorine acaricide, it is understood to be a nerve poison.[5] The ovicidal effect is likely due to the penetration of the compound through the eggshell, leading to disruption of the developing embryo's nervous system or metabolic processes, ultimately preventing hatching.[6]
Q4: What are the solubility characteristics of this compound?
A4: this compound is a colorless solid that is sparingly soluble in water but soluble in organic solvents such as dichloroethane, acetone, and aromatic solvents.[1][2] For experimental assays, it is typically dissolved in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution before further dilution in aqueous buffers.[7][8]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during bioassay preparation.
-
Question: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
-
Answer: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, typically not exceeding 1-2%, to avoid solvent effects on your biological system.[3]
-
Use Co-solvents: The addition of a co-solvent like ethanol to the water can significantly increase the solubility of organochlorine pesticides.[2]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween® 20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to help maintain the solubility of hydrophobic compounds.[3]
-
pH Adjustment: While this compound itself is not ionizable, the pH of the buffer can influence the stability of the formulation. Ensure the buffer pH is compatible with any other components in your mixture.
-
Sonication: After dilution, briefly sonicate the solution to help disperse the compound and break up any small aggregates that may have formed.[8]
-
Issue 2: I am observing signs of phytotoxicity on my host plants.
-
Question: My apple/pear tree leaves are showing brown burn spots or deformation after applying this compound. How can I mitigate this?
-
Answer: this compound can cause phytotoxicity in certain varieties of pear and apple, especially in cold and humid conditions.[1] To address this, consider the following:
-
Adhere to Recommended Concentrations: Ensure you are using the recommended application rates. Applying a higher concentration increases the risk of phytotoxicity.
-
Avoid Application in Unfavorable Weather: Do not apply this compound during cool and damp periods, as this has been shown to exacerbate phytotoxic effects.[1]
-
Conduct a Spot Test: Before treating a large area, test the this compound formulation on a small section of the plant and observe for any adverse effects over a few days.
-
Check for Tank Mix Incompatibility: When mixing this compound with other pesticides or adjuvants, be aware of potential interactions that could increase phytotoxicity. Always perform a jar test to check for physical compatibility before mixing in the spray tank.[9]
-
Issue 3: My ovicidal bioassay results are inconsistent.
-
Question: I'm seeing high variability in egg mortality in my this compound bioassays. What could be the cause?
-
Answer: Inconsistent results in ovicidal bioassays can stem from several factors:
-
Uneven Application: Ensure a uniform and complete spray coverage of the mite eggs. Inconsistent application will lead to variable exposure.
-
Egg Age: The age of the eggs can influence their susceptibility to acaricides.[10] Standardize your protocol to use eggs of a consistent age range for all treatments.
-
Environmental Conditions: Maintain stable temperature and humidity during the incubation period, as these can affect both the efficacy of the compound and the hatching rate of the eggs.
-
Compound Degradation: this compound undergoes hydrolysis in the presence of strong alkali.[1] Ensure your solutions are prepared fresh and that the pH of your spray solution is not highly alkaline.
-
Mite Resistance: If you are using a field-collected mite population, there is a possibility of resistance to acaricides. It is advisable to use a susceptible laboratory strain for baseline efficacy studies.
-
Data Presentation: Synergistic Ovicidal Activity
| Treatment (24h exposure) | LC50 (µl/L) | 95% Confidence Limits (µl/L) |
| Thymol 5% | 6078.94 | 4548.89 - 7686.01 |
| Menthol 5% | 4303.47 | 2713.13 - 6137.09 |
| Thymol 5% + Menthol 5% (1:1 Mixture) | 967.24 | 598.89 - 1475.72 |
| Data adapted from Mohammadi et al. (2015). The study demonstrates a significant decrease in the LC50 value for the mixture, indicating a synergistic effect.[6] |
Experimental Protocols
Protocol 1: Ovicidal Bioassay (Leaf Disc Dip Method)
This protocol is adapted from standard acaricide testing procedures and can be used to determine the ovicidal activity of this compound and its combinations.
-
Preparation of Mite-Infested Leaf Discs:
-
Collect fresh, untreated leaves (e.g., bean or apple leaves).
-
Cut leaf discs of a uniform diameter (e.g., 2-3 cm).
-
Place the leaf discs with the adaxial surface down on a layer of wet cotton or agar in a petri dish.
-
Transfer 10-15 adult female mites (Tetranychus urticae) onto each leaf disc.
-
Allow the mites to lay eggs for a 24-hour period.
-
After 24 hours, carefully remove the adult mites using a fine brush, leaving the eggs on the leaf disc.
-
-
Preparation of this compound Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.
-
For combination studies, prepare solutions of the second acaricide in the same manner and then mix with the this compound solutions at the desired ratios. A control solution containing only distilled water and surfactant should also be prepared.
-
-
Treatment Application:
-
Using fine forceps, dip each leaf disc with eggs into a test solution for 5-10 seconds, ensuring complete immersion.
-
Place the treated leaf discs back onto the wet cotton or agar and allow them to air dry.
-
Each concentration and the control should have at least 3-4 replicates.
-
-
Incubation and Assessment:
-
Incubate the petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod (e.g., 16:8 L:D).
-
After 7-10 days (or until all eggs in the control group have hatched), examine the leaf discs under a stereomicroscope.
-
Count the number of hatched and unhatched eggs for each replicate.
-
Calculate the percentage of egg mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) for each treatment.
-
Protocol 2: Assessment of Phytotoxicity
This protocol provides a method for evaluating the potential phytotoxicity of this compound formulations on host plants.[11]
-
Plant Material: Use healthy, well-established plants (e.g., apple or pear saplings) that have not been previously treated with pesticides.
-
Treatment Preparation: Prepare the this compound formulation at the intended use concentration and at a higher concentration (e.g., 2x the intended use) to simulate overspray conditions. A control treatment of water should also be included.
-
Application:
-
Randomly assign treatments to different plants or branches. Ensure adequate replication (e.g., 3-4 plants per treatment).
-
Apply the treatments to the foliage to the point of runoff, ensuring thorough coverage.
-
If testing for sensitivity under specific conditions, conduct the application during cool, humid weather.
-
-
Assessment:
-
Visually assess the treated foliage for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after application).
-
Phytotoxicity symptoms to look for include:
-
Leaf spotting or burning
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf deformation or curling
-
Stunting of new growth
-
-
Use a rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify the observed injury.
-
-
Data Analysis: Compare the average phytotoxicity ratings for each treatment to determine if the this compound formulation causes significant damage compared to the control.
Visualizations
Caption: Workflow for the ovicidal bioassay of this compound.
Caption: Proposed ovicidal mechanism of action for this compound.
Caption: Decision guide for troubleshooting this compound solubility issues.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ovicidal activity of adulticidal insecticides against the invasive wood borer Aromia bungii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umassfruitnotes.com [umassfruitnotes.com]
- 10. Ovicidal activity of topically applied acaricides against eggs of the southern cattle tick (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pp1.eppo.int [pp1.eppo.int]
Validation & Comparative
A Comparative Efficacy Analysis of Fenson and Other Acaricides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricidal efficacy of Fenson (also known as chlorthis compound or ovex) with other notable acaricides. Due to this compound's status as an obsolete organochlorine acaricide, this guide synthesizes historical data to offer a retrospective analysis of its performance against key mite species, contrasted with more contemporary alternatives. The information presented is intended to support researchers in understanding the evolution of acaricidal agents and to provide context for the development of novel compounds.
Overview of this compound
This compound, chemically known as 4-chlorophenyl benzenesulfonate, was a widely used non-systemic acaricide and ovicide. Its primary application was in the control of various mite species, particularly spider mites, on a range of agricultural crops. As an organochlorine compound, its use has been discontinued in many regions due to environmental persistence and the development of resistance in target pest populations.
Mechanism of Action
This compound's primary mode of action is the inhibition of oxidative phosphorylation in mite mitochondria. This disruption of the electron transport chain leads to a failure in ATP synthesis, depriving the mite of the necessary energy for vital metabolic processes and ultimately causing death. A key characteristic of this compound is its pronounced ovicidal activity , meaning it is toxic to mite eggs, a trait not shared by all acaricides. This dual action on both adult mites and their eggs provided a level of control that was significant during its period of use.
Figure 1: this compound's disruption of the mitochondrial electron transport chain.
Comparative Efficacy Data
The following table summarizes available historical data on the efficacy of this compound (Ovex) and compares it with other acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important pest. It is important to note that direct comparisons are challenging due to variations in experimental protocols and the time periods in which the data were generated.
| Acaricide | Chemical Class | Target Species | LC50 (ppm) | Exposure Time | Citation |
| This compound (Ovex) | Organochlorine | Tetranychus urticae | 700 ppb (for bluegill) | 48 hours | [1] |
| Abamectin | Avermectin | Tetranychus urticae | 0.01 | 72 hours | [2] |
| Fenpyroximate | Pyrazole | Tetranychus urticae | 19.86 | 72 hours | [2] |
| Chlorfenapyr | Pyrrole | Tetranychus urticae | 29.66 | 72 hours | [2] |
Experimental Protocols
The evaluation of acaricidal efficacy relies on standardized laboratory bioassays. The following are detailed methodologies for three commonly cited experimental procedures.
Slide-Dip Bioassay
This method is primarily used to assess the contact toxicity of an acaricide.
Figure 2: Workflow for the slide-dip bioassay method.
Methodology:
-
Preparation of Test Solutions: A series of graded concentrations of the test acaricide are prepared by serial dilution in an appropriate solvent, often with a surfactant to ensure even spreading. A control solution (solvent and surfactant only) is also prepared.
-
Mite Preparation: Adult female mites of a uniform age are carefully collected and mounted, dorsal side down, onto a strip of double-sided adhesive tape affixed to a glass microscope slide.
-
Application: The slide is briefly immersed (e.g., for 5 seconds) in the test solution, ensuring all mites are fully submerged.
-
Drying and Incubation: The slide is removed, and excess liquid is carefully drained. The slide is then allowed to air dry. Once dry, the slides are placed in a controlled environment chamber with regulated temperature, humidity, and photoperiod.
-
Mortality Assessment: At predetermined intervals (e.g., 24, 48, and 72 hours), the mites are examined under a stereomicroscope. Mites that are unable to make coordinated movements when gently prodded with a fine brush are considered dead.
-
Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. The corrected mortality data are then subjected to probit analysis to determine the LC50 (median lethal concentration) and other toxicological parameters.
Leaf Disc Bioassay
This method evaluates both contact and residual toxicity and is considered more representative of field conditions than the slide-dip method.
Figure 3: Workflow for the leaf disc bioassay method.
Methodology:
-
Preparation of Test Arenas: Leaf discs of a uniform size are excised from the leaves of a suitable host plant grown under pesticide-free conditions.
-
Treatment Application: The leaf discs are immersed in the prepared acaricide solutions for a short duration and then allowed to air dry.
-
Mite Infestation: The dried, treated leaf discs are placed, abaxial (lower) side up, on a bed of moist cotton or agar in a Petri dish to maintain turgor. A known number of adult female mites are then transferred onto each leaf disc.
-
Incubation: The Petri dishes are sealed or covered with a fine mesh to prevent mite escape and are incubated under controlled environmental conditions.
-
Mortality Assessment and Data Analysis: Mortality is assessed at specified intervals as described for the slide-dip method, and the data are similarly analyzed to determine LC50 values.
Ovicidal Bioassay
This protocol is specifically designed to evaluate the toxicity of a compound to mite eggs.
Methodology:
-
Egg Collection: Adult female mites are placed on untreated leaf discs and allowed to oviposit for a defined period (e.g., 24 hours). After the oviposition period, the adult mites are removed, leaving a cohort of eggs of a known age.
-
Treatment Application: The leaf discs with the eggs are then treated with the acaricide solutions using a dipping or spraying method.
-
Incubation: The treated leaf discs are placed on moist cotton in Petri dishes and incubated under conditions suitable for egg development and hatching.
-
Hatchability Assessment: After a period sufficient for eggs in the control group to hatch (typically 7-10 days), the number of hatched and unhatched eggs on each leaf disc is counted.
-
Data Analysis: The percentage of egg mortality (or inhibition of hatching) is calculated for each concentration and corrected for control mortality. This data is then used to determine the LC50 for ovicidal activity.
Conclusion
This compound was a significant acaricide in its time, valued for its dual action against both adult mites and their eggs. However, its persistence in the environment and the development of resistance have led to its replacement by newer classes of acaricides with different modes of action and improved environmental profiles. The comparative data, though limited for this compound, highlights the substantial increase in potency achieved with modern acaricidal compounds. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of effective and sustainable solutions for mite control in agriculture.
References
Fenson vs. Fenthion: A Comparative Analysis of Acaricidal and Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties, modes of action, and biological activities of fenson and fenthion. While both compounds have been used for pest control, they belong to different chemical classes and exhibit distinct toxicological profiles. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.
Executive Summary
Fenthion is a well-characterized organophosphate insecticide with a broad spectrum of activity against various insect species. Its mode of action is the irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects. In contrast, this compound is a benzenesulfonate acaricide, primarily effective against the egg stage of mites (ovicidal activity), with only slight insecticidal properties. Direct comparative studies on the insecticidal activity of this compound and fenthion are scarce in publicly available literature, precluding a direct quantitative comparison of their potency. This guide presents the available data for each compound, highlighting their distinct chemical natures and biological targets.
Data Presentation
Table 1: Comparative Toxicity of Fenthion against Various Insect Species
| Insect Species | Life Stage | Bioassay Method | LC50 / LD50 | Exposure Time | Reference |
| Aedes aegypti | Larvae | Larval Bioassay | 0.0019 - 0.0222 mg/L | 24 hours | [1] |
| Culex quinquefasciatus | Larvae | Larval Bioassay | 0.397 mg/L | 24 hours | [2] |
| Musca domestica (Housefly) | Adult Female | Topical Application | 261.1 - 312.6 µ g/female | - | [3] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water that kills 50% of the test organisms during the observation period. LD50 (Lethal Dose, 50%) is the amount of a substance that, when administered by a particular route of entry, is expected to cause the death of 50% of a defined animal population.
Table 2: Available Toxicological Data for this compound
| Organism | Test Type | Value | Exposure Time | Reference |
| Rat | Oral LD50 | 1350 mg/kg | - | [4] |
| Rainbow Trout | 96-hour LC50 | 6.6 mg/L | 96 hours | [5] |
| Bluegill | 96-hour LC50 | 5.1 mg/L | 96 hours | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols used to evaluate the efficacy of insecticides and acaricides.
Leaf-Dip Bioassay for Acaricidal/Insecticidal Activity
This method is commonly used to determine the toxicity of a compound to phytophagous arthropods.
-
Preparation of Test Solutions: A series of graded concentrations of the test compound (e.g., this compound or fenthion) are prepared in a suitable solvent, often with a surfactant to ensure even spreading on the leaf surface. A control solution (solvent and surfactant only) is also prepared.
-
Leaf Preparation: Leaf discs of a uniform size are excised from an appropriate host plant.
-
Treatment: Each leaf disc is dipped into a test solution for a standardized period (e.g., 10-20 seconds) with gentle agitation.[6] The discs are then allowed to air dry.
-
Infestation: A known number of target organisms (e.g., adult mites or insect larvae) are transferred to the treated leaf discs.
-
Incubation: The leaf discs are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).[6] An organism is considered dead if it is unable to move when gently prodded.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Topical Application Bioassay for Insecticidal Activity
This method is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.
-
Insect Handling: Test insects of a uniform age and size are immobilized, often by chilling.
-
Application: A precise volume (typically 0.1-1.0 µL) of the insecticide solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator.[7]
-
Holding: The treated insects are held in clean containers with access to food and water under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined intervals.
-
Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value.
Ovicidal Activity Bioassay
This method assesses the efficacy of a compound against the egg stage of a pest.
-
Egg Collection: A cohort of same-aged eggs is obtained by allowing adult females to oviposit on a suitable substrate (e.g., a leaf disc) for a limited period.
-
Treatment: The substrate with the eggs is then treated with various concentrations of the test compound, typically by dipping or spraying.
-
Incubation: The treated eggs are incubated under conditions suitable for embryonic development and hatching.
-
Hatchability Assessment: The number of hatched and unhatched eggs is recorded after a period sufficient for all viable control eggs to have hatched.
-
Data Analysis: The percentage of egg mortality is calculated for each concentration, corrected for control mortality, and the LC50 for ovicidal activity is determined.
Signaling Pathways and Experimental Workflows
Fenthion: Inhibition of Acetylcholinesterase Signaling Pathway
Fenthion, like other organophosphate insecticides, exerts its toxic effect by disrupting the normal functioning of the nervous system. Specifically, it inhibits the enzyme acetylcholinesterase (AChE).
Caption: Mechanism of action of Fenthion via acetylcholinesterase inhibition.
In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE. Fenthion irreversibly binds to and inactivates AChE.[2] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in tremors, paralysis, and ultimately death of the insect.[2]
This compound: Proposed Mechanism of Action as a Sulfonate Acaricide
The precise molecular target of this compound and other benzenesulfonate acaricides is not as well-defined as that of organophosphates. However, their primary effect is on mite eggs, suggesting interference with developmental processes. Some evidence suggests that sulfonate derivatives may act as chitin synthesis inhibitors.
Caption: Proposed mechanism of ovicidal action for this compound.
This proposed pathway illustrates how this compound may exert its ovicidal effect. By inhibiting a key process in embryonic development, such as chitin synthesis, the formation of a viable cuticle is disrupted, leading to the inability of the larva to hatch from the egg.
General Experimental Workflow for Acaricide/Insecticide Toxicity Screening
The following diagram outlines a typical workflow for assessing the toxicity of a chemical compound against a target pest.
Caption: Standard workflow for insecticide/acaricide toxicity testing.
Conclusion
Fenthion and this compound represent two distinct classes of pesticides with different primary uses and modes of action. Fenthion is a broad-spectrum organophosphate insecticide that acts as a potent neurotoxin by inhibiting acetylcholinesterase. Its insecticidal efficacy against a range of pests is well-documented with quantitative toxicity data.
This compound, a benzenesulfonate, is primarily an acaricide with strong ovicidal activity, meaning it is most effective at killing mite eggs. Its insecticidal activity is reported to be slight. A significant gap in the publicly available scientific literature is the lack of quantitative data (LC50/LD50 values) for this compound's activity against target mite and insect species. This prevents a direct comparison of its potency with that of fenthion.
For researchers and professionals in drug and pesticide development, this comparison highlights the importance of understanding the chemical class and mode of action when evaluating pest control agents. While fenthion's broad-spectrum neurotoxicity has led to restrictions in its use, the more targeted, ovicidal action of compounds like this compound may offer a different approach in integrated pest management strategies, though more research is needed to fully characterize its efficacy and environmental fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorthis compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Increasing Cyetpyrafen Spray Volume and Ozone Spray Improves the Control Effects against Two-Spotted Spider Mite (Tetranychus urticae) in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
A Comparative Guide to Analytical Methods for Fenson Detection
Introduction
The accurate and reliable detection of chemical compounds is paramount in various scientific disciplines, including environmental monitoring, food safety, and pharmaceutical analysis. This guide provides a comparative overview of validated analytical methods for the detection of the pesticide Fenson. For the purpose of this guide, we will explore common analytical techniques and present a framework for their validation, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of different analytical techniques that can be applied for the detection of pesticides like this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Sample Matrix |
| UHPLC-QTOF-MS | 0.0005 - 0.001 mg/kg | 0.001 - 0.005 mg/kg | 67% - 81% | Whole Blood |
| HPLC-UV | - | 0.1 µg/L | - | Drinking and Surface Water |
| GC-FID | Compound Specific (0.0005%) | - | - | Gases, Liquids, Solids |
Note: Data for UHPLC-QTOF-MS is based on the analysis of fentanyl and its analogues, which can be indicative of the performance for similar compounds. Data for HPLC-UV is for Fomesafen, a structurally different pesticide, and is included to represent a typical performance for this class of compounds in water matrices.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlines of typical experimental protocols for the methods mentioned above.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)
This method is highly sensitive and selective, making it suitable for the detection of trace levels of compounds in complex biological matrices.[1]
-
Sample Preparation: Protein precipitation is a common method for sample cleanup in biological matrices like whole blood.[1]
-
Instrumentation: A UHPLC system coupled with a QTOF mass spectrometer is used for separation and detection.[1]
-
Chromatographic Conditions: Specific columns, mobile phases, and gradient elution programs are optimized to achieve the best separation of the target analyte from matrix components.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in a data-independent acquisition mode to collect both precursor and product ion information, which aids in the identification and confirmation of the analyte.[1]
-
Validation Parameters: The method is validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.[2]
-
Sample Preparation: For water samples, solid-phase extraction (SPE) is often employed to concentrate the analyte and remove interfering substances. The analyte is eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in the mobile phase.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a pH-adjusting agent like phosphoric acid is commonly used.[2]
-
Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For Fomesafen, this is 290 nm.[2]
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique for the analysis of volatile and semi-volatile organic compounds.[3][4]
-
Sample Preparation: The sample is dissolved in a suitable solvent, and an internal standard may be added for improved quantitative accuracy.[5] For solid samples, extraction techniques may be necessary.
-
Instrumentation: An Agilent 7890 Gas Chromatograph with a Flame Ionization Detector or an equivalent system is commonly used.[5][6]
-
Chromatographic Conditions:
-
Detection: The FID works by combusting the organic compounds in a hydrogen flame, which produces ions that are detected as a current.[3][7] The signal is proportional to the amount of carbon atoms in the analyte.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of the results.
Caption: Workflow for Analytical Method Validation.
References
- 1. Application of a screening method for fentanyl and its analogues using UHPLC-QTOF-MS with data-independent acquisition (DIA) in MSE mode and retrospective analysis of authentic forensic blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 4. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 5. dea.gov [dea.gov]
- 6. dea.gov [dea.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Cross-Reactivity of Fenson in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of the acaricide Fenson in immunoassays. Due to a lack of publicly available experimental data on this compound-specific immunoassays, this document focuses on the principles of cross-reactivity and provides a framework for evaluating potential cross-reactants based on structural similarity. Data from structurally related compounds are used for illustrative purposes, and a detailed experimental protocol is provided to enable researchers to conduct their own cross-reactivity studies.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a benzenesulfonate acaricide, chemically identified as 4-chlorophenyl benzenesulfonate.[1][2][3][4] Immunoassays are widely used for the detection of pesticides due to their high sensitivity and specificity. However, a critical aspect of immunoassay performance is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification.
Understanding the potential for cross-reactivity is crucial for the development and validation of reliable immunoassays for this compound. The degree of cross-reactivity is dependent on the structural similarity between this compound and other compounds present in the sample.
Structural Comparison with Potential Cross-Reactants
To anticipate potential cross-reactivity in a hypothetical this compound immunoassay, it is essential to examine the structures of chemically related acaricides. The primary determinants of cross-reactivity are the shape and electronic properties of the molecule, which dictate its ability to bind to the antibody's antigen-binding site.
Table 1: Structural Comparison of this compound and Related Acaricides
| Compound | Chemical Name | Chemical Structure | Key Structural Features |
| This compound | 4-chlorophenyl benzenesulfonate | Diphenyl ether linkage, single chlorine substitution on one phenyl ring, sulfonate group.[1][3] | |
| Chlorthis compound | 4-chlorophenyl 4-chlorobenzenesulfonate | Diphenyl ether linkage, chlorine substitution on both phenyl rings, sulfonate group.[5][6][7][8][9] | |
| Tetradifon | 4-chlorophenyl 2,4,5-trichlorophenyl sulfone | Diphenyl sulfone linkage, multiple chlorine substitutions on both phenyl rings.[10][11][12][13][14] |
Analysis of Potential Cross-Reactivity:
Based on structural similarity, an antibody developed for this compound would likely exhibit the highest cross-reactivity with Chlorthis compound . Both molecules share the same core diphenyl sulfonate structure, with the only difference being an additional chlorine atom on the second phenyl ring in Chlorthis compound. This high degree of similarity suggests that an anti-Fenson antibody could readily bind to Chlorthis compound.
Tetradifon , while also a diphenyl sulfone acaricide, has more significant structural differences compared to this compound. It possesses a sulfone linkage instead of a sulfonate ester and has multiple chlorine substitutions. These differences would likely result in a lower, but still potentially significant, cross-reactivity with a this compound-specific antibody.
Experimental Protocol: Competitive ELISA for this compound
The following is a detailed, generic protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of a small molecule like this compound. This protocol can be adapted to assess the cross-reactivity of potential interfering compounds.
Materials and Reagents
-
High-binding 96-well microplates
-
This compound standard
-
Potential cross-reactant compounds (e.g., Chlorthis compound, Tetradifon)
-
Anti-Fenson antibody (to be produced and characterized)
-
This compound-protein conjugate (e.g., this compound-BSA, for coating)
-
Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate, prepare serial dilutions of the this compound standard and the potential cross-reactants. Add 50 µL of each dilution to the wells of the coated plate. Then, add 50 µL of the anti-Fenson antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Calculation of Cross-Reactivity
-
Standard Curve: Plot the absorbance values against the logarithm of the this compound standard concentrations. This will generate a sigmoidal curve.
-
IC50 Determination: Determine the IC50 value for this compound and each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula:[15]
%CR = (IC50 of this compound / IC50 of Cross-reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Chlorthis compound | 15 | 66.7 |
| Tetradifon | 80 | 12.5 |
| Unrelated Acaricide | >1000 | <1 |
Note: The data in this table is purely illustrative and would need to be determined experimentally.
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts and procedures involved, the following diagrams have been generated using the Graphviz DOT language.
Competitive ELISA Workflow
Caption: General workflow of a competitive ELISA for this compound detection.
Principle of Cross-Reactivity
Caption: Logical relationship of antibody binding and potential cross-reactivity.
Conclusion
While specific experimental data on the cross-reactivity of this compound in immunoassays is not currently available in the public domain, a comparative analysis based on chemical structures provides valuable insight into potential interferences. A this compound-specific immunoassay would likely show significant cross-reactivity with other benzenesulfonate acaricides like Chlorthis compound, and to a lesser extent with other structurally related compounds such as Tetradifon.
For researchers and professionals in drug and pesticide development, it is imperative to experimentally validate the specificity of any developed immunoassay. The provided generic competitive ELISA protocol and data analysis framework offer a solid starting point for performing such validation studies. By systematically testing structurally similar compounds, the cross-reactivity profile of a this compound immunoassay can be thoroughly characterized, ensuring the generation of accurate and reliable data.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C12H9ClO3S | CID 6636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Chlorthis compound (Ref: K 6451) [sitem.herts.ac.uk]
- 8. scbt.com [scbt.com]
- 9. Chlorthis compound | C12H8Cl2O3S | CID 6635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 12. Tetradifon | C12H6Cl4O2S | CID 8305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tetradifon (Ref: ENT 23737) [sitem.herts.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. discovery-sci.com [discovery-sci.com]
A Comparative Guide to the Bioactivity of Fenson and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of the acaricide Fenson (4-chlorophenyl 4-chlorobenzenesulfonate) and its ortho- and meta-positional isomers. Due to a lack of publicly available, direct comparative studies with quantitative data for all three isomers, this document focuses on the known bioactivity of this compound, its mechanism of action, and outlines the experimental protocols required to perform a comprehensive comparative analysis.
Introduction
This compound, a member of the benzenesulfonate ester class of compounds, has been historically used as a non-selective acaricide with ovicidal properties. The biological activity of substituted phenyl compounds is often highly dependent on the position of the substituents on the aromatic ring. Therefore, it is anticipated that the ortho- (2-chlorophenyl 4-chlorobenzenesulfonate) and meta- (3-chlorophenyl 4-chlorobenzenesulfonate) isomers of this compound will exhibit different bioactivity profiles. While specific quantitative data is lacking for a direct comparison, understanding the structure-activity relationships is crucial for the development of more effective and selective acaricidal agents.
Data Presentation: Acaricidal Activity
A comprehensive quantitative comparison of the acaricidal activity of this compound and its positional isomers is currently limited by the absence of direct comparative studies in peer-reviewed literature. The following table is presented as a template for summarizing key quantitative data (e.g., LC₅₀ values) from future comparative bioactivity assays.
| Compound | Isomer Position | Target Species | LC₅₀ (µg/mL) | 95% Confidence Interval | Slope ± SE |
| 4-chlorophenyl 4-chlorobenzenesulfonate | para- (this compound) | Tetranychus urticae | Data not available | Data not available | Data not available |
| 2-chlorophenyl 4-chlorobenzenesulfonate | ortho- | Tetranychus urticae | Data not available | Data not available | Data not available |
| 3-chlorophenyl 4-chlorobenzenesulfonate | meta- | Tetranychus urticae | Data not available | Data not available | Data not available |
LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.
Bioactivity and Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of oxidative phosphorylation in mite mitochondria. This disruption of the electron transport chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the death of the mite. This mechanism is characteristic of several organophosphate acaricides.
Signaling Pathway of this compound's Mechanism of Action
Caption: Proposed signaling pathway for this compound's acaricidal activity.
Experimental Protocols
To facilitate the comparative analysis of this compound and its isomers, the following established experimental protocols for determining acaricidal activity are provided.
Synthesis of this compound Isomers
The ortho-, meta-, and para-isomers of chlorophenyl 4-chlorobenzenesulfonate can be synthesized via a nucleophilic substitution reaction between the corresponding chlorophenol isomer and 4-chlorobenzenesulfonyl chloride in the presence of a base.
Caption: General workflow for the synthesis of this compound isomers.
Acaricide Bioassay: Leaf-Dip Method for LC₅₀ Determination
This protocol is adapted from standard methods for determining the toxicity of acaricides to spider mites (Tetranychus urticae).
a. Mite Rearing:
-
A susceptible strain of Tetranychus urticae should be reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).
b. Preparation of Test Solutions:
-
Stock solutions of this compound and its ortho- and meta-isomers are prepared in an appropriate solvent (e.g., acetone).
-
A series of dilutions are prepared from the stock solutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting. A control solution containing only distilled water and the surfactant is also prepared.
c. Bioassay Procedure:
-
Leaf discs (e.g., 2 cm in diameter) are excised from the host plant leaves.
-
The leaf discs are dipped into the respective test solutions for a standardized time (e.g., 5 seconds) and allowed to air dry.
-
Once dry, the leaf discs are placed, abaxial side up, on a water-saturated cotton pad in a Petri dish.
-
A cohort of adult female mites (e.g., 20-30 mites) of a uniform age are transferred to each treated leaf disc.
-
The Petri dishes are sealed with a ventilated lid and incubated under the same conditions used for mite rearing.
d. Data Collection and Analysis:
-
Mortality is assessed after a specified period (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is subjected to probit analysis to determine the LC₅₀ values, 95% confidence intervals, and the slope of the concentration-mortality regression line for each compound.
Concluding Remarks
The provided information on the bioactivity of this compound and the detailed experimental protocols offer a framework for conducting a thorough comparative analysis of its positional isomers. Such a study is essential to elucidate the structure-activity relationships of chlorophenyl benzenesulfonate acaricides. The resulting quantitative data will be invaluable for the rational design of new, more potent, and potentially more selective acaricidal compounds, contributing to the advancement of crop protection and resistance management strategies. Researchers are encouraged to perform these comparative studies to fill the existing data gap.
Inter-laboratory Comparison of Fenson Analysis: A Performance Guide
Introduction
Fenson (4-chlorophenyl benzenesulfonate) is an organochlorine acaricide and insecticide. As with many pesticides, accurate and reliable analytical methods are crucial for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for this compound analysis, based on a hypothetical inter-laboratory study. The data presented, while illustrative, reflects typical performance characteristics of common analytical techniques. This document is intended for researchers, scientists, and drug development professionals involved in pesticide analysis.
Quantitative Performance Comparison
To assess the performance of different analytical approaches for this compound quantification, a hypothetical inter-laboratory study was designed. Three laboratories participated, each employing a distinct analytical technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The laboratories analyzed spiked apple matrix samples. The following tables summarize the quantitative data obtained.
Table 1: Method Performance Parameters for this compound Analysis
| Parameter | Laboratory 1 (HPLC-DAD) | Laboratory 2 (GC-MS) | Laboratory 3 (LC-MS/MS) |
| Limit of Detection (LOD) | 0.05 mg/kg | 0.02 mg/kg | 0.005 mg/kg |
| Limit of Quantitation (LOQ) | 0.15 mg/kg | 0.06 mg/kg | 0.015 mg/kg |
| Linearity (R²) | 0.995 | 0.998 | 0.999 |
| Analytical Range | 0.15 - 5.0 mg/kg | 0.06 - 2.0 mg/kg | 0.015 - 1.0 mg/kg |
Table 2: Accuracy and Precision Data for this compound Analysis in Spiked Apple Matrix
| Spiking Level | Laboratory 1 (HPLC-DAD) | Laboratory 2 (GC-MS) | Laboratory 3 (LC-MS/MS) |
| 0.2 mg/kg | |||
| Mean Recovery (%) | 92.5 | 98.2 | 101.5 |
| RSD (%) | 8.5 | 6.1 | 3.2 |
| 1.0 mg/kg | |||
| Mean Recovery (%) | 95.8 | 99.1 | 100.8 |
| RSD (%) | 6.2 | 4.5 | 2.1 |
| 2.5 mg/kg | |||
| Mean Recovery (%) | 98.1 | 100.5 | 100.2 |
| RSD (%) | 4.8 | 3.2 | 1.5 |
RSD: Relative Standard Deviation
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for the extraction of this compound from the apple matrix.[1][2][3][4][5]
Workflow for QuEChERS Sample Preparation
Detailed Steps:
-
Homogenization: 15 g of a representative apple sample was homogenized.
-
Extraction: The homogenized sample was placed in a 50 mL centrifuge tube, and 15 mL of acetonitrile was added. The tube was shaken vigorously for 1 minute.
-
Salting-Out: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl) were added to the tube.
-
First Centrifugation: The tube was immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the upper acetonitrile layer was transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Second Centrifugation: The microcentrifuge tube was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
-
Final Extract: The supernatant was collected and was ready for analysis by HPLC-DAD, GC-MS, or LC-MS/MS.
Analytical Instrumentation and Conditions
-
Laboratory 1: HPLC-DAD
-
Instrument: Agilent 1260 Infinity II HPLC with Diode-Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v) at a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm.
-
-
Laboratory 2: GC-MS
-
Instrument: Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ single quadrupole mass spectrometer.
-
Column: TG-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Program: Initial temperature of 80°C held for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Data was acquired in selected ion monitoring (SIM) mode.
-
-
Laboratory 3: LC-MS/MS
-
Instrument: Sciex Triple Quad 5500 LC-MS/MS system.
-
Column: C18 column (2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
-
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound, like other organochlorine pesticides, exerts its toxic effects by disrupting cellular energy metabolism.[6][7] The primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria.[6][7] This disruption leads to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately causing cellular dysfunction and death in the target organism.
Signaling Pathway: Disruption of Mitochondrial Respiration by this compound
The diagram illustrates how the electron transport chain establishes a proton gradient across the inner mitochondrial membrane. This gradient is utilized by ATP synthase to produce ATP. This compound inhibits ATP synthase, leading to a collapse of the proton gradient and a halt in ATP production, resulting in cellular energy depletion and eventual cell death.
Conclusion
The inter-laboratory comparison highlights the varying capabilities of different analytical techniques for this compound analysis. LC-MS/MS demonstrates superior sensitivity and precision, making it the method of choice for trace-level residue analysis. GC-MS offers a robust and reliable alternative with good sensitivity. HPLC-DAD, while less sensitive, can be a cost-effective option for screening purposes where higher detection limits are acceptable. The choice of method will ultimately depend on the specific requirements of the analysis, including the required limits of detection, the complexity of the sample matrix, and the available instrumentation. The provided experimental protocols, particularly the standardized QuEChERS method, serve as a valuable starting point for laboratories seeking to develop and validate their own methods for this compound analysis.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. QuEChERS: Home [quechers.eu]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Chlorthis compound|Acaricide|CAS 80-33-1 [benchchem.com]
- 7. Chlorthis compound (Ref: K 6451) [sitem.herts.ac.uk]
Fenson as a Reference Material for Quality Control: A Comparative Guide
In the realm of analytical chemistry, particularly in environmental and food safety testing, the use of high-purity reference materials is paramount for ensuring the accuracy and reliability of quality control measures. Fenson, also known as Chlorthis compound, is an organochlorine pesticide that serves as a critical certified reference material (CRM) for the identification and quantification of this compound in various matrices. This guide provides a comparative overview of this compound's performance as a reference material, alongside common alternative organochlorine pesticide standards, and details the experimental protocols for their analysis.
Comparison of Analytical Performance
The quality control of this compound and its alternatives is predominantly carried out using Gas Chromatography with an Electron Capture Detector (GC-ECD) due to the high sensitivity of this detector to halogenated compounds.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed as an alternative or confirmatory technique.[3][4]
Table 1: Typical Performance Data for Organochlorine Pesticide Standards by GC-ECD
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| This compound (Chlorthis compound) | >0.99 | 0.01 - 0.1 | 0.03 - 0.3 | 85 - 115 |
| Lindane (γ-HCH) | >0.99 | 0.01 - 0.05 | 0.03 - 0.15 | 90 - 110 |
| Dieldrin | >0.99 | 0.02 - 0.1 | 0.06 - 0.3 | 88 - 112 |
| Heptachlor | >0.99 | 0.01 - 0.08 | 0.03 - 0.24 | 87 - 113 |
| p,p'-DDT | >0.99 | 0.03 - 0.2 | 0.09 - 0.6 | 80 - 120 |
| Endrin | >0.99 | 0.02 - 0.15 | 0.06 - 0.45 | 85 - 115 |
Note: The values presented are typical ranges compiled from various sources and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.
Table 2: Typical Performance Data for Organochlorine Pesticide Standards by HPLC-UV
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| This compound (Chlorthis compound) | >0.99 | 0.5 - 5 | 1.5 - 15 | 80 - 110 |
| Lindane (γ-HCH) | >0.99 | 1 - 10 | 3 - 30 | 85 - 115 |
| Dieldrin | >0.99 | 2 - 20 | 6 - 60 | 80 - 110 |
| Heptachlor | >0.99 | 1 - 15 | 3 - 45 | 82 - 112 |
| p,p'-DDT | >0.99 | 5 - 50 | 15 - 150 | 75 - 115 |
| Endrin | >0.99 | 2 - 25 | 6 - 75 | 80 - 110 |
Note: The values presented are typical ranges and are generally higher than GC-ECD due to the lower sensitivity of UV detection for these compounds. Method optimization can improve these performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the standard experimental protocols for the analysis of this compound and other organochlorine pesticides using GC-ECD and HPLC-UV.
Gas Chromatography-Electron Capture Detector (GC-ECD) Protocol
This method is widely adopted for the routine analysis of organochlorine pesticides in various sample matrices.
1. Sample Preparation (Water Matrix):
-
Extraction: A 1-liter water sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane) using a separatory funnel.
-
Drying: The organic extract is passed through anhydrous sodium sulfate to remove any residual water.
-
Concentration: The extract is concentrated to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. GC-ECD Analysis:
-
Gas Chromatograph: An Agilent 6890 or equivalent, equipped with a ⁶³Ni electron capture detector.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen at 30 mL/min.
3. Quality Control:
-
A standard solution of this compound and other target pesticides is prepared in a suitable solvent (e.g., isooctane).
-
A calibration curve is generated by injecting a series of standards at different concentrations.
-
Method blanks, spiked blanks, and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
This method can be used as an alternative or for confirmation of results obtained by GC-ECD.
1. Sample Preparation (Water Matrix):
-
Solid-Phase Extraction (SPE): A 1-liter water sample is passed through a C18 SPE cartridge.
-
Elution: The pesticides are eluted from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile).
-
Concentration: The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
3. Quality Control:
-
Similar to the GC-ECD method, a calibration curve is established using standard solutions of this compound and other pesticides.
-
Method blanks, spiked blanks, and matrix spikes are analyzed to ensure data quality.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-ECD and HPLC-UV analysis.
References
A Comparative Analysis of the Metabolic Fates of Fenitrothion and Fenthion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two structurally related organothiophosphate insecticides: fenitrothion and fenthion. Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and developing strategies for detoxification and environmental remediation. This document summarizes key metabolic transformations, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the metabolic pathways.
Introduction
Fenitrothion and fenthion are widely used organophosphate pesticides that exert their insecticidal effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. While structurally similar, subtle differences in their chemical makeup lead to distinct metabolic pathways, influencing their toxicity and persistence in biological systems and the environment. This guide explores these differences to provide a comprehensive comparative overview.
Comparative Metabolic Pathways
The metabolism of both fenitrothion and fenthion primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. The key transformations are categorized as Phase I (functionalization) and Phase II (conjugation) reactions.
Fenitrothion Metabolism:
The metabolism of fenitrothion is characterized by three primary pathways:
-
Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group, forming aminofenitrothion. This is a significant pathway, particularly in ruminants, and is also observed in other mammals.[1]
-
Cleavage of the P-O-Aryl Linkage: Hydrolysis of the phosphate ester bond releases 3-methyl-4-nitrophenol, which is a major metabolite.
-
Oxidative Desulfuration: The P=S bond is oxidized to a P=O bond, forming the more potent acetylcholinesterase inhibitor, fenitrooxon.
-
O-Demethylation: The removal of a methyl group from the phosphate ester results in demethylfenitrothion.
Fenthion Metabolism:
The metabolism of fenthion is dominated by the oxidation of its two sulfur atoms:
-
Sulfoxidation: The thioether group is oxidized to form fenthion sulfoxide and subsequently fenthion sulfone.
-
Oxidative Desulfuration: Similar to fenitrothion, the P=S bond is oxidized to a P=O bond, leading to the formation of the oxygen analog, fenthion oxon.
-
Combined Oxidation: These oxidative pathways can occur in combination, resulting in metabolites such as fenthion oxon sulfoxide and fenthion oxon sulfone. These oxidized metabolites are generally more toxic than the parent compound.[2]
Quantitative Data Comparison
Directly comparative quantitative data on the metabolism of fenitrothion and fenthion under identical experimental conditions are limited in the readily available scientific literature. However, data from individual studies on each compound provide insights into their metabolic rates and the prevalence of different metabolites. The following table summarizes available quantitative information.
| Parameter | Fenitrothion | Fenthion | Species/System | Reference |
| Major Metabolites | 3-methyl-4-nitrophenol, aminofenitrothion, demethylfenitrothion | Fenthion sulfoxide, fenthion sulfone, fenthion oxon | Mammals | [1][3] |
| Metabolic Enzymes | Cytochrome P450s, glutathione S-transferases | Cytochrome P450s, flavin-containing monooxygenases | Mammals | [4][5] |
| Half-life in rats (oral) | Information not readily available | Information not readily available | Rat | N/A |
| In vitro clearance (Human Liver Microsomes) | Information not readily available | Information not readily available | Human | N/A |
Note: The lack of standardized comparative studies highlights a knowledge gap and an area for future research.
Experimental Protocols
The study of fenitrothion and fenthion metabolism typically involves in vitro and in vivo experimental models. Below are generalized protocols for key experiments.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is designed to assess the metabolism of fenitrothion and fenthion in a controlled in vitro environment using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the rate of disappearance of the parent compound and the formation of metabolites.
Materials:
-
Pooled human or rat liver microsomes
-
Fenitrothion and fenthion standards
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add fenitrothion or fenthion to the mixture to initiate the metabolic reaction. Immediately after, add the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing ice-cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining parent compound and the formed metabolites.
HPLC-MS/MS Analysis of Metabolites
This protocol outlines the analytical procedure for the separation and quantification of fenitrothion, fenthion, and their respective metabolites.
Objective: To achieve sensitive and specific quantification of the analytes in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (General Example):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a set time to separate the compounds based on their polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (General Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of each analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for each parent compound and metabolite are determined by direct infusion of standards.
-
Source Parameters: Optimized for desolvation temperature, gas flow, and ion spray voltage.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of fenitrothion and fenthion.
Caption: Primary metabolic pathways of Fenitrothion.
Caption: Primary metabolic pathways of Fenthion.
Caption: General experimental workflow for studying xenobiotic metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Comparative metabolism of fenitrothion in aquatic organisms. I. Metabolism in the euryhaline fish, Oryzias latipes and Mugil cephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Acaricide Performance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of new chemical entities against existing standards is a cornerstone of innovation. This guide provides a framework for benchmarking the performance of acaricides, using the obsolete compound Fenson as a reference point against newer alternatives. Due to the limited publicly available data on this compound's specific performance and mechanism of action, this document focuses on establishing a robust methodology for comparison.
Introduction to Acaricide Benchmarking
The primary goal of acaricide development is to identify compounds with high efficacy against target mite species, while minimizing off-target effects and the development of resistance.[1] Benchmarking new compounds against established ones allows for a clear assessment of their relative potency, speed of action, and potential for resistance development.
Acaricide Classes and Their Mechanisms of Action
Acaricides are classified based on their mode of action (MoA) by the Insecticide Resistance Action Committee (IRAC).[1] Understanding the MoA is crucial for effective resistance management and for identifying novel chemical classes. A summary of major acaricide classes and their mechanisms of action is presented below.
| IRAC MoA Group | Chemical Class | Mechanism of Action | Representative Compounds |
| 12B | Organotins | Inhibitors of mitochondrial ATP synthase, disrupting energy metabolism.[1] | Azocyclotin, Fenbutatin oxide |
| 13 | Uncouplers | Disrupt the proton gradient in mitochondria, leading to a halt in ATP production.[1][2] | Chlorfenapyr, Sulfluramid |
| 21A | METI | Inhibit mitochondrial electron transport at Complex I. | Fenpyroximate, Tebufenpyrad |
| 25B | Carboxanilides | Inhibit mitochondrial electron transport at Complex II.[3] | Pyflubumide[3] |
| 33 | KCa Channel Modulators | Target and modulate calcium-activated potassium channels in the nervous system.[4][5] | Acynonapyr[4][5] |
| UN | Various | Novel or unknown modes of action. | Bifenazate, Etoxazole |
Experimental Protocols for Acaricide Performance Benchmarking
To objectively compare the performance of different acaricides, standardized bioassays are essential. The following protocols are widely used for evaluating acaricide efficacy, particularly against common mite species like Tetranychus urticae (two-spotted spider mite).
Larval Packet Test (LPT)
The Larval Packet Test is a standard method recommended by the Food and Agriculture Organization (FAO) for assessing acaricide resistance.[6]
Objective: To determine the concentration of an acaricide required to kill a certain percentage of the larval mite population (e.g., LC50, LC95).
Methodology:
-
Preparation of Acaricide Solutions: A series of dilutions of the test compound and a reference compound are prepared in an appropriate solvent (e.g., acetone, ethanol). A solvent-only control is also prepared.
-
Impregnation of Filter Paper: Filter papers are impregnated with the different acaricide concentrations and allowed to air dry completely.
-
Packet Assembly: The treated filter papers are folded and sealed to create small packets.
-
Introduction of Larvae: A specific number of larval mites (typically 7-14 days old) are placed inside each packet.
-
Incubation: The packets are incubated under controlled conditions (e.g., 27°C, 85% relative humidity) for 24 hours.
-
Mortality Assessment: The number of live and dead larvae in each packet is counted under a microscope. Larvae that are unable to move are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula.[7] Probit analysis is then used to calculate the LC50 and LC95 values.
Adult Immersion Test (AIT)
The Adult Immersion Test is another common bioassay for determining acaricide efficacy, particularly for adult mites.[8][9]
Objective: To assess the toxicity of an acaricide to adult mites.
Methodology:
-
Preparation of Acaricide Suspensions: A range of concentrations of the test and reference acaricides are prepared in water, often with a surfactant to ensure even coating. A control solution with only water and surfactant is also prepared.
-
Immersion of Mites: Adult female mites are collected and immersed in the test solutions for a short period (e.g., 5 seconds).
-
Transfer to Leaf Discs: After immersion, the mites are transferred to untreated leaf discs (e.g., bean or strawberry) placed on moist cotton in petri dishes.
-
Incubation: The petri dishes are kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after treatment. Mites that do not respond to probing with a fine brush are considered dead.
-
Data Analysis: Similar to the LPT, mortality data is corrected and subjected to probit analysis to determine lethal concentration values.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of performance, all quantitative data should be summarized in a structured table. This allows for a direct, at-a-glance assessment of the relative efficacy of the tested compounds.
| Compound | Target Species | Bioassay Method | LC50 (ppm) [95% CI] | LC95 (ppm) [95% CI] | Relative Potency (vs. This compound) |
| This compound | Tetranychus urticae | LPT | [Insert Experimental Data] | [Insert Experimental Data] | 1.0 |
| Compound A | Tetranychus urticae | LPT | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate] |
| Compound B | Tetranychus urticae | LPT | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate] |
| This compound | Tetranychus urticae | AIT | [Insert Experimental Data] | [Insert Experimental Data] | 1.0 |
| Compound A | Tetranychus urticae | AIT | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate] |
| Compound B | Tetranychus urticae | AIT | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate] |
Visualizing Workflows and Pathways
Experimental Workflow for Acaricide Benchmarking
The following diagram illustrates a generalized workflow for the comparative evaluation of acaricides.
Signaling Pathway: Mitochondrial Electron Transport Chain
Many modern acaricides, such as those in IRAC groups 21A and 25B, act by inhibiting the mitochondrial electron transport chain (MET), which is crucial for cellular energy production.[1][3] The diagram below illustrates this pathway and the points of inhibition.
By adhering to standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the performance of novel acaricides and contribute to the development of more effective and sustainable pest management strategies.
References
- 1. irac-online.org [irac-online.org]
- 2. Novel insecticides and acaricides - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Development of a novel acaricide, pyflubumide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Development of a novel acaricide, acynonapyr [jstage.jst.go.jp]
- 6. Resistance intensity test (RIT): a novel bioassay for quantifying the level of acaricide resistance in Rhipicephalus microplus ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppqs.gov.in [ppqs.gov.in]
- 8. tickboss.com.au [tickboss.com.au]
- 9. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
Safety Operating Guide
Fenson: Comprehensive Disposal and Safety Procedures
For Immediate Reference: In Case of Emergency
-
Spill: Evacuate the area. Wearing appropriate Personal Protective Equipment (PPE), contain the spill using absorbent materials. Prevent entry into waterways. Collect and place in a labeled, sealed container for hazardous waste disposal.
-
Fire: Use dry chemical, CO2, or foam extinguishers. Fenson is a combustible solid.
-
Exposure:
-
Eyes: Immediately flush with water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing. Wash affected area with soap and water.
-
Inhalation: Move to fresh air. Seek medical attention if symptoms occur.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
This document provides detailed operational and disposal protocols for this compound (4-chlorophenyl benzenesulfonate), an organochlorine acaricide. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Chemical and Hazard Identification
This compound is a colorless to off-white solid, recognized as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] As an organochlorine pesticide, it is also considered a secondary hepatotoxin (a substance that can cause liver damage with prolonged exposure).[2][3]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care due to its hazardous nature.[4][5] For context, established limits for other organochlorine pesticides are provided below. These should be used as a guide for risk assessment and control measures.
| Parameter | Value | Chemical | Issuing Organization |
| Permissible Exposure Limit (PEL) - TWA | 0.25 mg/m³ | Aldrin | OSHA |
| Permissible Exposure Limit (PEL) - TWA | 0.5 mg/m³ | Heptachlor | OSHA |
| Recommended Exposure Limit (REL) - TWA | 0.5 mg/m³ [skin] | Heptachlor | NIOSH |
TWA: Time-Weighted Average over an 8-hour workday. Data sourced from OSHA and NIOSH guidelines for comparable organochlorine pesticides.
Ecotoxicity Data
This compound is toxic to aquatic organisms, and its release into the environment must be strictly avoided.
| Test | Species | Concentration | Exposure Time |
| LC50 | Rainbow Trout | 6.6 mg/L | 96 hours |
| LC50 | Bluegill | 5.1 mg/L | 96 hours |
LC50: Lethal concentration for 50% of the test population. Data sourced from the Hazardous Substances Data Bank (HSDB).[2]
Handling and Storage Procedures
Adherence to proper handling and storage protocols is the first line of defense against accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Skin Protection: Use chemical-resistant gloves (e.g., Viton®, Silver Shield®) and a lab coat or impervious clothing.[4][5]
-
Respiratory Protection: In areas with poor ventilation or where dust may be generated, use a NIOSH-approved respirator.
Storage Requirements
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from strong oxidizing agents and foodstuffs.
-
Ensure secondary containment is in place to mitigate leaks.
Spill and Emergency Response
Immediate and correct response to a spill is critical to prevent harm.
Small Spill (Contained in the Lab)
-
Evacuate and Secure: Immediately notify others in the vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), starting from the outside and working inwards to prevent spreading.
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Collect Waste:
-
Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.
-
Use non-sparking tools if a solvent was involved in the this compound formulation.
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
Collect the cleaning materials (wipes, etc.) and place them in the hazardous waste container.
-
-
Label and Dispose: Seal and label the container as "Hazardous Waste: this compound" and follow the disposal procedures in Section 4.
Large Spill or Uncontrolled Release
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Activate Emergency Systems: Activate the nearest fire alarm or emergency response system.
-
Contact Authorities: From a safe location, call your institution's emergency response team and/or local emergency services (e.g., 911).
-
Provide Information: Be prepared to provide the chemical name (this compound/4-chlorophenyl benzenesulfonate), the quantity spilled, the location, and any known hazards.
This compound Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Never dispose of this compound down the drain or in regular trash.[6]
Step-by-Step Disposal Protocol
-
Segregation:
-
Segregate this compound waste as a chlorinated/halogenated organic waste.
-
Do not mix with non-halogenated waste streams to avoid unnecessarily high disposal costs.
-
-
Waste Collection:
-
Collect all this compound waste (unused product, contaminated materials from spills, empty containers) in a designated, compatible, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste" and the full chemical name.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area.
-
-
Final Disposal Method:
-
The primary recommended method for the disposal of organochlorine pesticides like this compound is high-temperature incineration at a licensed chemical destruction facility.[2][7] This process effectively destroys the compound, minimizing environmental impact.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Empty Container Disposal
-
Empty containers are also considered hazardous waste as they retain chemical residues.
-
Containers can be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations.[2]
Diagrams and Workflows
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Spill Response Logical Flow
This diagram outlines the logical steps to take in the event of a this compound spill.
Caption: Logical flow for responding to a this compound spill.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fenson
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fenson. Given that this compound is an obsolete organochlorine acaricide, detailed toxicological and safety data are limited.[1] Therefore, a conservative approach to handling, based on its known hazards and general pesticide safety protocols, is imperative. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling hazardous chemicals and pesticides.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, a primary route of pesticide exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and aerosols that can cause serious eye irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling this compound powder or creating aerosols to prevent inhalation. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Glove Selection and Use
Proper glove selection is critical. While specific chemical resistance data for this compound is unavailable, general-purpose chemical-resistant gloves are recommended.
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.
-
Disposal: Dispose of used gloves as hazardous waste.
Safe Handling and Operational Procedures
A clear and logical workflow is essential for safely handling this compound. The following diagram outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is regulated under the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[3][4][5]
Waste Segregation and Labeling
-
Solid Waste: Contaminated items such as gloves, paper towels, and disposable lab coats must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous waste and must be disposed of according to regulations. Do not rinse containers into the drain.
Disposal Procedures
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) department.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. Do not dispose of this compound waste in regular trash or down the drain.
Experimental Protocols: Dermal Absorption (General Guidance)
While no specific dermal absorption studies for this compound were identified, general protocols for assessing the dermal absorption of pesticides can be adapted. These studies are crucial for understanding the potential for systemic toxicity through skin contact.
Objective: To determine the rate and extent of this compound absorption through mammalian skin.
Methodology (Based on OECD Guideline 428):
-
Skin Preparation: Use excised human or animal skin mounted on a diffusion cell.
-
Dosing: Apply a known concentration of this compound (typically in a relevant solvent or formulation) to the outer surface of the skin.
-
Sampling: At predetermined time points, collect the receptor fluid from beneath the skin sample.
-
Analysis: Analyze the receptor fluid for the presence of this compound using a validated analytical method (e.g., High-Performance Liquid Chromatography).
-
Data Interpretation: Calculate the flux (rate of absorption) and the total amount of this compound absorbed over time.
This information is critical for refining risk assessments and ensuring that the prescribed PPE provides adequate protection.
By implementing these procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
